Methyl 2-hydroxy-3-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVYEHAFBEVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344441 | |
| Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22621-41-6 | |
| Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22621-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-hydroxy-3-nitrobenzoate (CAS: 22621-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-3-nitrobenzoate, with the CAS number 22621-41-6, is a nitroaromatic compound with emerging interest in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications, particularly in the realm of drug discovery and development. The document summarizes key quantitative data in structured tables and presents detailed experimental workflows and reaction pathways as Graphviz diagrams to facilitate understanding and practical application by researchers.
Chemical and Physical Properties
This compound is a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H7NO5 | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| Melting Point | 127-132 °C | [3] |
| Boiling Point | 263.9 ± 20.0 °C (Predicted) | [3] |
| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 113.4 °C | [3] |
| Vapor Pressure | 0.00612 mmHg at 25°C | [3] |
| pKa | 6.85 ± 0.24 (Predicted) | [3] |
| Appearance | Yellow Crystalline Powder | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.
| Spectroscopy | Data Highlights | Reference |
| GC-MS | m/z Top Peak: 165, m/z 2nd Highest: 197, m/z 3rd Highest: 166 | [2] |
| FTIR | Instrument: Bruker Tensor 27 FT-IR, Technique: KBr | [2] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman | [2] |
Synthesis of this compound
The regioselective synthesis of this compound is challenging due to the directing effects of the hydroxyl and ester groups on the benzene ring. Direct nitration of methyl salicylate often leads to a mixture of isomers, with the 5-nitro isomer being the major product. This guide details two methods that favor the formation of the 3-nitro isomer.
Synthesis via Sulfonation, Nitration, and Desulfonation (Patent CN103570552A)
This method employs a blocking/deblocking strategy using a sulfonic acid group to direct the nitration to the desired position.[4]
Experimental Protocol:
-
Sulfonation: Methyl salicylate is reacted with concentrated sulfuric acid with heating to introduce a sulfonic acid group at the 5-position.
-
Nitration: The resulting 5-sulfo-methyl salicylate is then nitrated using a mixture of nitric acid and sulfuric acid. The bulky sulfonic acid group directs the incoming nitro group to the 3-position.
-
Desulfonation: The sulfonic acid group is removed by heating in an aqueous sulfuric acid solution.
-
Esterification: The resulting 3-nitrosalicylic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield this compound.
Synthesis via Ferric Nitrate Nitration
This method utilizes ferric nitrate as a nitrating agent, which can offer improved regioselectivity under specific conditions. The reaction proceeds via a proposed coordination-mediated radical nitration process.[2][5][6][7][8]
Experimental Protocol:
-
Reaction Setup: Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is dissolved in a suitable solvent such as ethyl acetate in a round-bottom flask.
-
Addition of Substrate: Methyl salicylate is added to the solution.
-
Reaction: The mixture is heated to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solid by-products (iron oxides) are removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography to isolate this compound.
Potential Applications and Biological Activity
This compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[9] Recent patent literature suggests its potential role as a scaffold in the development of novel therapeutic agents.
Potential as a Kinase and Enzyme Inhibitor
Patents have indicated that derivatives of this compound may act as inhibitors of key cellular enzymes, including Cyclin-Dependent Kinase 7 (CDK7) and Poly(ADP-ribose) polymerase 1 (PARP1).[10] These enzymes are critical targets in cancer therapy.
-
CDK7: A key regulator of the cell cycle and transcription. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
PARP1: Plays a crucial role in DNA repair. PARP1 inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Potential as a Neuroprotective Agent
There is also mention in patent literature of the potential use of compounds derived from this compound as neuroprotective agents.
Agricultural and Environmental Applications
This compound has been reported to have applications in agriculture as a soil and water treatment agent to enhance fertility. It is suggested that it binds to molybdenum, an essential element for the activity of nitrogenase, an enzyme vital for nitrogen fixation.[1]
Experimental Workflows for Biological Screening
Given the potential of this compound in drug discovery, the following are generalized experimental workflows for screening its biological activity.
In Vitro CDK7 Inhibition Assay
This workflow outlines a typical procedure for assessing the inhibitory activity of a compound against CDK7.
References
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cas 22621-41-6,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-hydroxy-3-nitrobenzoate, a compound with applications in agricultural, environmental, and potentially, pharmaceutical fields. This document details its physical characteristics, spectral data, and a method for its synthesis.
Core Physical Properties
This compound is a yellow crystalline powder. A summary of its key physical properties is presented in the table below, compiled from various sources. It is important to note that some physical properties, such as the melting point, show slight variations across different reports, which can be attributed to the purity of the sample and the measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Yellow Crystalline Powder | [3] |
| Melting Point | 127-132 °C | [3][4] |
| Boiling Point | 263.9 °C at 760 mmHg | [3] |
| Density | 1.432 g/cm³ | [3] |
| pKa (Predicted) | 6.85 ± 0.24 | [3] |
| Flash Point | 113.4 °C | [3] |
| Vapor Pressure | 0.00612 mmHg at 25°C | [3] |
Spectral Data
| Spectroscopy | Data |
| ¹H NMR (Predicted) | Due to the electron-withdrawing effects of the nitro and ester groups, and the electron-donating effect of the hydroxyl group, the aromatic protons are expected to appear as a complex multiplet in the downfield region (approx. 7.0-8.5 ppm). The methyl ester protons will likely appear as a singlet around 3.9 ppm. The phenolic proton will be a broad singlet, with its chemical shift dependent on solvent and concentration. A patent for a sulfonated precursor (3-nitro-5-sulfonic acid methyl salicylate) reports aromatic protons at δ 8.18 (d, J = 2.4 Hz, 1H), 7.77 (dd, J = 8.8, 2.4 Hz, 1H), and 6.98 (d, J = 8.8 Hz, 1H), with the methyl ester protons at 3.85 (s, 3H) in D₂O.[5] |
| ¹³C NMR (Predicted) | The aromatic carbons are expected to resonate in the range of 110-160 ppm. The carbonyl carbon of the ester group will be significantly downfield, likely above 160 ppm. The methyl carbon of the ester will be found upfield, around 50-55 ppm. |
| Infrared (IR) | The IR spectrum will show characteristic peaks for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the carbonyl group of the ester (~1700-1730 cm⁻¹), the nitro group (asymmetric and symmetric stretches at ~1530 and ~1350 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic ring. |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Experimental Protocols
Synthesis of this compound
A detailed method for the synthesis of this compound is outlined in Chinese patent CN103570552A. The process involves a multi-step synthesis starting from methyl salicylate (wintergreen oil) to control the regioselectivity of the nitration.[5]
Step 1: Sulfonation of Methyl Salicylate
-
Methyl salicylate is reacted with concentrated sulfuric acid with heating. This step introduces a sulfonic acid group onto the aromatic ring, which acts as a directing group.
Step 2: Nitration
-
The sulfonated intermediate is cooled, and a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature to introduce the nitro group at the desired position.
Step 3: Desulfonation
-
The 3-nitro-5-sulfonic acid methyl salicylate is then heated in an aqueous sulfuric acid solution to remove the sulfonic acid group.
Step 4: Esterification
-
The resulting 3-nitrosalicylic acid is dissolved in methanol, and sulfuric acid is added as a catalyst. The mixture is heated under reflux to form the final product, this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Cas 22621-41-6,this compound | lookchem [lookchem.com]
- 4. This compound | 22621-41-6 [sigmaaldrich.com]
- 5. CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Atom Numbering
The structure of Methyl 2-hydroxy-3-nitrobenzoate is presented below with the standard atom numbering used for NMR spectral assignments. Understanding this numbering is crucial for interpreting the spectral data.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and analysis of similar structures. The actual experimental values may vary slightly.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 |
| H5 | 7.2 - 7.4 | Triplet (t) | ~8.0 |
| H6 | 8.1 - 8.3 | Doublet of doublets (dd) | ~8.0, 1.5 |
| OH | 10.5 - 11.5 | Singlet (s) | - |
| OCH₃ | 3.9 - 4.1 | Singlet (s) | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H4, H5, H6): The protons on the benzene ring are expected to appear in the downfield region (7.2-8.3 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and ester groups. The specific substitution pattern leads to a distinct splitting pattern for each proton.
-
Hydroxyl Proton (OH): The phenolic hydroxyl proton is expected to be a broad singlet in the far downfield region (10.5-11.5 ppm) due to hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.
-
Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.9-4.1 ppm.
Predicted ¹³C NMR Spectral Data
The table below outlines the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 120 - 125 |
| C2 | 155 - 160 |
| C3 | 135 - 140 |
| C4 | 125 - 130 |
| C5 | 120 - 125 |
| C6 | 130 - 135 |
| C=O | 165 - 170 |
| OCH₃ | 52 - 55 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (C1-C6): The carbons of the benzene ring will resonate in the range of 120-160 ppm. The carbons directly attached to the electron-withdrawing groups (C2-OH, C3-NO₂, C1-COOCH₃) will be shifted further downfield.
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have a chemical shift in the range of 165-170 ppm.
-
Methyl Carbon (OCH₃): The carbon of the methyl group will appear in the upfield region, typically around 52-55 ppm.
Experimental Protocol for NMR Spectroscopy
For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C NMR.
-
-
Instrumentation and Data Acquisition:
-
Transfer the prepared sample solution into a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a spectrometer with a proton frequency of at least 400 MHz. Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a spectrometer with a carbon frequency of at least 100 MHz. Proton decoupling should be applied to obtain a spectrum with single lines for each carbon. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw free induction decay (FID) data should be processed using appropriate NMR software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard (TMS at 0.00 ppm).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
For both spectra, accurately pick the peaks to determine their chemical shifts. For the ¹H NMR spectrum, determine the multiplicity and measure the coupling constants.
-
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. The following diagram illustrates the key relationships considered during this process.
Caption: The logical relationships between NMR spectral parameters and structural determination.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. Researchers can use this information to guide their synthetic and analytical efforts. It is strongly recommended that experimental data be acquired for definitive structural confirmation.
An In-depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Methyl 2-hydroxy-3-nitrobenzoate using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, in-depth spectral interpretation, and quantitative data presented in structured tables. Visual diagrams are provided to illustrate the experimental workflow and mass spectral fragmentation pathways.
Introduction
This compound (also known as Methyl 3-nitrosalicylate) is an aromatic compound with the chemical formula C₈H₇NO₅. As a derivative of salicylic acid, it and related nitrobenzoate compounds are of interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide details the application of two powerful analytical techniques, FT-IR and MS, for the unambiguous identification and structural analysis of this molecule.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a vital tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
A standard method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR)
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Analytical balance
Procedure:
-
Sample Preparation: A small amount of this compound (approximately 1-2 mg) is finely ground in an agate mortar and pestle.
-
Mixing: To the ground sample, 100-200 mg of dry, spectroscopy-grade KBr powder is added. The mixture is then thoroughly triturated to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: The mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press and a pressure of approximately 8-10 tons is applied for several minutes to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
FT-IR Data and Interpretation
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The key spectral data is summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~1700-1680 | C=O stretch | Ester (-COOCH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1530, ~1350 | N=O asymmetric & symmetric stretch | Nitro (-NO₂) |
| ~1250 | C-O stretch | Ester (-COOCH₃) and Phenolic |
| Below 1000 | C-H out-of-plane bending | Aromatic Ring (fingerprint) |
Interpretation:
-
Hydroxyl Group (-OH): A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the stretching vibration of the hydroxyl group. The broad nature of this peak suggests the presence of hydrogen bonding.
-
Aromatic C-H Stretching: Weak to medium intensity bands between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.
-
Ester Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester.
-
Nitro Group (-NO₂) Vibrations: Two distinct, strong absorption bands are observed for the nitro group. The band around 1530 cm⁻¹ corresponds to the asymmetric stretching vibration, while the band around 1350 cm⁻¹ is due to the symmetric stretching vibration.
-
Aromatic C=C Stretching: Bands in the 1600-1480 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic ring.
-
C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibrations of both the ester and the phenolic hydroxyl group.
-
Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including C-H out-of-plane bending, which are unique to the substitution pattern of the aromatic ring and serve as a "fingerprint" for the molecule.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Autosampler
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or dichloromethane (typically 1 mg/mL).
-
Injection: A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is maintained at an elevated temperature (e.g., 250 °C) to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m HP-5ms column). The column oven temperature is programmed to increase over time (e.g., starting at 70 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min) to separate the analyte from any impurities.
-
Ionization and Mass Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Mass Spectrometry Data and Interpretation
The mass spectrum of this compound provides key information about its molecular weight and structure. The molecular ion peak and the major fragment ions are summarized below.[1]
| m/z | Proposed Fragment Ion | Interpretation |
| 197 | [C₈H₇NO₅]⁺• | Molecular ion (M⁺•) |
| 166 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group. |
| 165 | [M - OCH₃ - H]⁺• or [M - CH₃OH]⁺• | Loss of methanol, potentially through an ortho effect involving the hydroxyl group. This is a common fragmentation for ortho-substituted methyl benzoates. |
| 136 | [M - OCH₃ - NO₂]⁺ | Subsequent loss of a nitro group from the m/z 166 fragment. |
| 121 | [M - NO₂ - OCH₃]⁺ | Loss of a nitro group and a methoxy radical. |
| 93 | [C₆H₅O]⁺• | A fragment corresponding to a hydroxyphenyl cation. |
Interpretation of Fragmentation:
The molecular ion peak is observed at an m/z of 197, which corresponds to the molecular weight of this compound.[1] The fragmentation pattern is characteristic of an aromatic ester with nitro and hydroxyl substituents.
-
A significant peak at m/z 166 arises from the loss of the methoxy radical (•OCH₃) from the ester group, forming a stable acylium ion.
-
The base peak is often observed at m/z 165, which can be attributed to the loss of methanol (CH₃OH).[1] This is a characteristic fragmentation for ortho-hydroxy methyl esters, where an "ortho effect" facilitates the transfer of the phenolic hydrogen to the ester group, leading to the elimination of a neutral methanol molecule.
-
Further fragmentation can involve the loss of the nitro group (NO₂) as a radical, leading to fragments at m/z 136 (from the m/z 166 fragment).
-
Other significant fragments are observed at lower mass-to-charge ratios, resulting from the cleavage of the aromatic ring and other functional groups.
Visual Diagrams
Experimental Workflow
Caption: Experimental workflow for FT-IR and MS analysis.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR analysis confirms the presence of the key functional groups—hydroxyl, nitro, and methyl ester—while GC-MS establishes the molecular weight and offers detailed structural insights through its characteristic fragmentation pattern. The experimental protocols and spectral interpretations detailed in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, ensuring accurate and reliable analysis of this and similar compounds.
References
An In-depth Technical Guide on the Solubility of Methyl 2-hydroxy-3-nitrobenzoate in Organic Solvents
Introduction
Methyl 2-hydroxy-3-nitrobenzoate is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding the solubility behavior is essential for designing efficient reaction and purification processes, as well as for developing suitable formulations for drug delivery systems. This guide provides a foundational understanding of the expected solubility characteristics and the methodologies to quantitatively determine them.
Comparative Solubility of Related Compounds
To infer the potential solubility of this compound, it is useful to examine the solubility of structurally similar compounds. The presence of a polar hydroxyl group, a hydrogen bond-accepting nitro group, and a methyl ester group will dictate its interaction with different solvents.
| Compound | Structure | Qualitative Solubility in Organic Solvents | Water Solubility |
| Methyl Salicylate | C₈H₈O₃ | Soluble in ethanol, methanol, and chloroform.[1] | Slightly soluble.[2] |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | Slightly soluble in ethanol, ether, and methanol.[3] | Insoluble.[3] |
Based on these related compounds, it can be anticipated that this compound will exhibit moderate to good solubility in polar organic solvents like alcohols (ethanol, methanol) and chlorinated solvents (chloroform), and limited solubility in nonpolar solvents and water. The presence of the additional nitro group compared to methyl salicylate may slightly alter its polarity and hydrogen bonding capabilities.
Experimental Protocol for Solubility Determination
The following is a standard experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, hexane)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated micropipette with a filter tip to avoid transferring any solid particles.
-
Transfer the aliquot to a pre-weighed volumetric flask.
-
-
Quantification:
-
Determine the weight of the collected aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (UV-Vis or HPLC).
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = (C × V_total × DF) / V_aliquot
Where:
-
C = Concentration of the diluted solution (g/mL)
-
V_total = Total volume of the diluted solution (mL)
-
DF = Dilution factor
-
V_aliquot = Volume of the supernatant taken (mL)
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Synthesis of this compound: A Conceptual Workflow
While various synthetic routes may exist, a plausible approach for the synthesis of this compound involves the nitration of Methyl Salicylate. The following diagram outlines a conceptual workflow for such a synthesis.
Conclusion
While quantitative solubility data for this compound in a range of organic solvents is not currently available in the public domain, this guide provides a framework for researchers to understand and determine this crucial physicochemical property. By leveraging comparative data from related compounds and employing the detailed experimental protocol provided, scientists can generate the necessary data to support their research and development activities. The provided workflows for solubility determination and synthesis offer a visual representation of the key steps involved in working with this compound. Further experimental investigation is warranted to establish a comprehensive solubility profile for this compound.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-3-nitrobenzoate from Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-hydroxy-3-nitrobenzoate from methyl salicylate. The synthesis of the 3-nitro isomer is a nuanced process due to the directing effects of the hydroxyl and ester functional groups on the aromatic ring of methyl salicylate. Direct nitration tends to favor the formation of the 5-nitro isomer. This guide details a more selective, multi-step synthesis to achieve the desired 3-nitro product, as well as discussing the factors influencing regioselectivity in direct nitration.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound via the nitration of methyl salicylate presents a significant regioselectivity challenge. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) group is a deactivating meta-director. The interplay of these directing effects typically leads to the preferential formation of Methyl 2-hydroxy-5-nitrobenzoate during direct electrophilic aromatic substitution.
To overcome this, a strategic multi-step approach is often employed to favor the formation of the 3-nitro isomer. This guide will focus on a patented method that utilizes a sulfonation-nitration-desulfonation sequence to achieve a higher yield of the desired product.[1] Additionally, the influence of reaction conditions on the regioselectivity of direct nitration will be discussed.
Multi-Step Synthesis of this compound
A patented method for the synthesis of this compound involves a three-stage process to ensure the nitro group is introduced at the 3-position.[1] This method effectively blocks the more reactive 5-position with a sulfonic acid group, which is later removed.
Experimental Workflow:
Caption: Multi-step synthesis workflow for this compound.
The following protocol is based on the methodology described in patent CN103570552A.[1]
Stage 1: Sulfonation of Methyl Salicylate
-
In a round-bottom flask equipped with a magnetic stirrer, add methyl salicylate.
-
While stirring, slowly add concentrated sulfuric acid. The molar ratio of methyl salicylate to sulfuric acid should be in the range of 1:2 to 1:5.[1]
-
Heat the mixture to a temperature between 40°C and 100°C for 0.5 to 2 hours.[1]
-
Cool the reaction mixture.
Stage 2: Nitration of Methyl 3-sulfo-2-hydroxybenzoate
-
To the cooled solution from Stage 1, slowly add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The molar ratio of methyl salicylate (from Stage 1) to nitric acid should be between 1:0.75 and 1:1.5.[1]
-
Maintain the reaction temperature between -5°C and 60°C during the addition.[1]
-
Continue stirring for 1 to 5 hours.[1]
-
Pour the reaction mixture into water and adjust the pH to 0.5-2.0 to precipitate the product.[1]
-
Filter the precipitate and dry to obtain crude Methyl 2-hydroxy-3-nitro-5-sulfobenzoate.[1]
Stage 3: Desulfonation
-
Add the crude product from Stage 2 to an aqueous solution of sulfuric acid (56.8-68.3 wt%).[1]
-
Heat the mixture to a temperature between 130°C and 170°C and reflux for 5 to 15 hours.[1]
-
Cool the reaction mixture and filter to obtain crude 3-nitrosalicylic acid.[1]
-
Dissolve the crude 3-nitrosalicylic acid in methanol and add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and stir.
-
Cool the solution, filter the resulting precipitate, and dry to obtain this compound.[1]
| Parameter | Stage 1: Sulfonation | Stage 2: Nitration | Stage 3: Desulfonation |
| Molar Ratio (Reactant:Reagent) | Methyl Salicylate:H₂SO₄ = 1:2 to 1:5[1] | Methyl Salicylate:HNO₃ = 1:0.75 to 1:1.5[1] | - |
| Temperature | 40 - 100 °C[1] | -5 - 60 °C[1] | 130 - 170 °C[1] |
| Reaction Time | 0.5 - 2 hours[1] | 1 - 5 hours[1] | 5 - 15 hours[1] |
| pH | - | 0.5 - 2.0[1] | - |
| Yield | Not specified | A yield of 63.0% for 3-nitro-5-sulfonic acid methyl salicylate is reported in one example.[1] | Not specified |
Direct Nitration and Regioselectivity
While the multi-step synthesis is more selective, direct nitration of methyl salicylate can also be performed. The regioselectivity of this reaction is highly dependent on the reaction conditions.
Reaction Pathway:
Caption: Direct nitration of methyl salicylate yielding isomeric products.
One study investigated the nitration of methyl salicylate using iron(III) nitrate.[2] The findings indicate that the regioselectivity can be influenced by the acidity or basicity of the reaction medium. While acidic conditions favor the formation of the 5-nitro isomer, the presence of a strong base can promote the formation of the 3-nitro isomer.[2]
| Condition | Effect on 3-nitro Isomer | Effect on 5-nitro Isomer |
| Small amount of nitric acid | Not beneficial[2] | Beneficial[2] |
| Strong base | Beneficial[2] | Not beneficial[2] |
A study on the nitration of methyl salicylate with iron(III) nitrate found that the highest overall yield was achieved with a reaction time of 3 hours and a molar ratio of iron(III) nitrate to methyl salicylate of 2:3.[2] However, the specific yield for the 3-nitro isomer under these conditions was not detailed, and it is generally reported to be low (around 10%) in direct nitration methods, with difficult separation of the isomers.[1]
Conclusion
The synthesis of this compound from methyl salicylate is a challenging yet achievable transformation. For researchers and professionals in drug development requiring high purity of the 3-nitro isomer, the multi-step synthesis involving sulfonation, nitration, and desulfonation offers a more reliable and selective route. While direct nitration is a simpler procedure, it is less selective and requires careful control of reaction conditions, particularly basicity, to favor the formation of the desired 3-nitro product. Further optimization of direct nitration methods could provide a more efficient pathway, but current literature suggests that the multi-step approach is superior for obtaining high yields of this compound.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of Methyl 2-hydroxy-3-nitrobenzoate via the nitration of methyl 2-hydroxybenzoate (methyl salicylate). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Nitration of Methyl Salicylate
The nitration of methyl salicylate is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry for functionalizing aromatic compounds. In this reaction, a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is of significant interest due to the directing effects of the two competing substituents on the ring: a hydroxyl group (-OH) and a methyl ester group (-COOCH₃). Understanding the interplay of these groups is crucial for controlling the regioselectivity of the reaction and maximizing the yield of the desired product, this compound.
The Reaction Mechanism
The mechanism proceeds through three primary stages: generation of a potent electrophile, the electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex or arenium ion), and finally, the restoration of aromaticity through deprotonation.
Step 1: Generation of the Nitronium Ion Electrophile
The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2][3]
Step 2: Regioselectivity and Substituent Directing Effects
The position of the incoming nitro group is determined by the two substituents already present on the benzene ring of methyl salicylate.
-
Hydroxyl (-OH) Group : The -OH group is a powerful activating group.[4] Through its +M (mesomeric) effect, the lone pairs on the oxygen atom donate electron density into the ring, particularly at the ortho and para positions.[5][6] This makes these positions more nucleophilic and thus more susceptible to electrophilic attack. Therefore, the -OH group is an ortho, para-director.
-
Methyl Ester (-COOCH₃) Group : The ester group is a deactivating group. Through its -I (inductive) and -M (mesomeric) effects, it withdraws electron density from the aromatic ring, making the ring less reactive towards electrophiles.[7] This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for attack relative to the others. Thus, the ester group is a meta-director.[8]
Combined Influence : In a disubstituted ring, the more powerful activating group dictates the position of substitution. The hydroxyl group's activating effect far outweighs the deactivating effect of the ester group.[6][9] The -OH group at C2 directs the incoming electrophile to its ortho position (C3) and its para position (C5). The other ortho position (C1) is already substituted. This results in the formation of a mixture of two primary products: This compound and Methyl 2-hydroxy-5-nitrobenzoate .
Step 3: Electrophilic Attack and Sigma Complex Formation
The nucleophilic π-electron system of the benzene ring attacks the nitronium ion. The attack at the C3 position leads to the formation of the desired this compound. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, and the stability of this intermediate influences the reaction rate.
Step 4: Deprotonation and Restoration of Aromaticity
In the final step, a weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the carbon atom that now bears the nitro group. This restores the stable aromatic π-system, yielding the final product, this compound.
Quantitative Data
The nitration of substituted benzenes is highly dependent on reaction conditions. Temperature control is critical to minimize the formation of byproducts and dinitrated compounds. While specific high-yield syntheses for the 3-nitro isomer are often proprietary, typical laboratory procedures for similar reactions report moderate to good yields. For instance, the nitration of the structurally related methyl benzoate proceeds with yields of 81-85% under optimized conditions.[10] The ratio of 3-nitro to 5-nitro isomers in the nitration of methyl salicylate is sensitive to the nitrating agent and conditions. A coordination-mediated radical nitration using ferric nitrate has been shown to favor the 5-nitro isomer with a para/ortho ratio of up to 5.3.[11]
| Parameter | Value / Condition | Reference / Note |
| Substrate | Methyl 2-hydroxybenzoate | - |
| Reagents | Conc. Nitric Acid / Conc. Sulfuric Acid | Standard "mixed acid" conditions[12] |
| Temperature | 0–15 °C | Critical for selectivity and safety[7][10] |
| Typical Yield | 60–85% (for related substrates) | Yields are highly dependent on purification[7][10] |
| Primary Products | This compound, Methyl 2-hydroxy-5-nitrobenzoate | Isomer ratio varies with conditions[11] |
| Side Products | Dinitrated products, nitrophenols | Formation increases at higher temperatures[10] |
Experimental Protocol
The following is a generalized laboratory-scale protocol for the nitration of an activated aromatic ester, adapted for methyl salicylate.
Safety Precautions : This reaction is highly exothermic and involves corrosive and oxidizing strong acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reagent Preparation : In a flask equipped with a magnetic stirrer, dissolve methyl salicylate in a calculated amount of concentrated sulfuric acid. Cool this mixture in an ice-water or ice-salt bath to between 0 and 5 °C.
-
Nitrating Mixture : In a separate vessel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.[8][13]
-
Reaction Execution : Add the cold nitrating mixture dropwise to the stirred salicylate solution using a dropping funnel. The rate of addition must be controlled to maintain the internal temperature of the reaction below 10-15 °C.[10][14] A rapid rise in temperature can lead to the formation of unwanted byproducts and dinitration.
-
Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 15-30 minutes. The flask can be removed from the ice bath and allowed to stand at room temperature.[8]
-
Product Isolation (Quenching) : Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. The crude product will precipitate as a solid.[2][13]
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Purification : The crude product is a mixture of isomers. Purification and separation of this compound from the 5-nitro isomer can be achieved by fractional crystallization or column chromatography, exploiting differences in their polarity and solubility. Recrystallization from an ethanol-water mixture is a common method.[14]
Conclusion
The synthesis of this compound through the electrophilic aromatic substitution of methyl salicylate is a reaction governed by the powerful ortho, para-directing influence of the hydroxyl group. While the reaction mechanism is straightforward, successful synthesis requires careful control of experimental conditions, particularly temperature, to manage the reaction's exothermicity and maximize the regioselectivity towards the desired 3-nitro isomer. The principles demonstrated in this reaction are fundamental to the synthesis of a wide range of substituted aromatic compounds used in the pharmaceutical and chemical industries.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. aiinmr.com [aiinmr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. echemi.com [echemi.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
- 12. proprep.com [proprep.com]
- 13. youtube.com [youtube.com]
- 14. issr.edu.kh [issr.edu.kh]
The Role of Directing Groups in the Synthesis of Methyl 2-hydroxy-3-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-hydroxy-3-nitrobenzoate, with a core focus on the pivotal role of directing groups in electrophilic aromatic substitution. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to researchers and professionals in the fields of organic synthesis and drug development.
Introduction: The Significance of Regioselectivity
The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a fundamental electrophilic aromatic substitution reaction. The position of this new substituent is not random but is dictated by the electronic properties of the groups already present on the aromatic ring. In the case of methyl salicylate (methyl 2-hydroxybenzoate), the interplay between the hydroxyl (-OH) and the methyl ester (-COOCH
3
) groups provides a classic example of competing directing effects, making the regioselectivity of its nitration a subject of significant chemical interest. Understanding and controlling these directing effects are paramount for the efficient synthesis of the desired isomer, such as this compound, a valuable building block in organic synthesis.
The Theory of Directing Groups in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions proceed via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[1] The stability of this intermediate is the key to understanding the regioselectivity of the reaction.[2] Substituents on the benzene ring influence this stability through a combination of inductive and resonance effects.[3]
Activating, Ortho-, Para-Directing Groups: Substituents that donate electron density to the aromatic ring are termed "activating groups."[4][5] They increase the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[3][6] These groups stabilize the arenium ion, particularly when the electrophile attacks the ortho or para positions, by delocalizing the positive charge through resonance.[7] The hydroxyl (-OH) group is a powerful activating, ortho-, para-director due to the ability of its lone pair of electrons to participate in resonance.[2][6][7]
Deactivating, Meta-Directing Groups: Conversely, "deactivating groups" withdraw electron density from the aromatic ring, making it less reactive towards electrophiles.[4][5] These groups destabilize the arenium ion, especially when the attack is at the ortho or para positions. Consequently, the meta position, which is less deactivated, becomes the favored site of substitution.[6] The methyl ester (-COOCH
3
) group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group.[8]
The Case of Methyl Salicylate
In methyl salicylate, the hydroxyl group strongly activates the ortho and para positions (positions 3 and 5) to electrophilic attack. The methyl ester group, on the other hand, deactivates the ring and directs incoming electrophiles to the meta position relative to itself (positions 3 and 5). Therefore, both groups direct the incoming nitro group to the same positions, 3 and 5.
The final distribution of the 3-nitro and 5-nitro isomers is a result of the complex interplay between the strong activating effect of the hydroxyl group and the deactivating effect of the methyl ester group, as well as steric hindrance.
Synthesis of this compound
The nitration of methyl salicylate is typically achieved using a nitrating agent, which generates the electrophilic nitronium ion (NO
2+
). Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, or metal nitrates.
General Reaction Pathway
The overall reaction for the nitration of methyl salicylate to produce this compound and its isomer, Methyl 2-hydroxy-5-nitrobenzoate, is shown below.
Caption: General reaction for the nitration of methyl salicylate.
Experimental Protocol: Nitration with Iron (III) Nitrate
This protocol is adapted from a literature procedure for the synthesis of methyl 3-nitrosalicylate (this compound) and methyl 5-nitrosalicylate.[7]
Materials:
-
Methyl Salicylate
-
Iron (III) Nitrate nonahydrate (Fe(NO
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
)3ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ·9H3ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> O)2 -
Reflux apparatus
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl salicylate in a suitable solvent.
-
Add iron (III) nitrate to the solution. The molar ratio of iron (III) nitrate to methyl salicylate can be varied to optimize the yield of the desired product.[9]
-
Heat the reaction mixture to reflux and maintain for a specified period. The reaction time can influence the product distribution.[9]
-
After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product mixture.
-
The isomers (this compound and Methyl 2-hydroxy-5-nitrobenzoate) can be separated by column chromatography.
Alternative Synthesis via Sulfonation and Nitration
An alternative, multi-step synthesis has been reported that can selectively yield the 3-nitro isomer.[5] This method involves the sulfonation of methyl salicylate, followed by nitration, desulfonation, and esterification.
Caption: Multi-step synthesis of this compound.
Data Presentation and Analysis
The regioselectivity of the nitration of methyl salicylate is highly dependent on the reaction conditions. The following tables summarize key data for the starting material and the nitrated products.
Table 1: Physical and Spectroscopic Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | -8.6 | ~3200 (O-H), ~1680 (C=O), ~1610, 1440 (C=C) |
| This compound | C₈H₇NO₅ | 197.14 | 127-132 | ~3200 (O-H), ~1680 (C=O), ~1530, 1350 (NO₂) |
| Methyl 2-hydroxy-5-nitrobenzoate | C₈H₇NO₅ | 197.14 | 108-110 | ~3200 (O-H), ~1680 (C=O), ~1530, 1350 (NO₂) |
Table 2: ¹H-NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | Methyl Salicylate[10] | This compound[7] | Methyl 2-hydroxy-5-nitrobenzoate[7] |
| -OH | ~10.8 | ~11.5 | ~10.9 |
| -OCH₃ | ~3.9 | ~3.9 | ~3.9 |
| Aromatic H (H3) | ~7.8 (dd) | - | ~8.2 (d) |
| Aromatic H (H4) | ~6.9 (t) | ~7.0 (t) | ~7.6 (dd) |
| Aromatic H (H5) | ~7.4 (t) | ~8.2 (dd) | - |
| Aromatic H (H6) | ~6.8 (d) | ~7.7 (dd) | ~7.0 (d) |
Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.
The Directing Effects in Action: A Mechanistic Perspective
The formation of the 3-nitro and 5-nitro isomers can be explained by examining the stability of the arenium ion intermediates for electrophilic attack at each position.
Caption: Arenium ion stability in the nitration of methyl salicylate.
The hydroxyl group, being a powerful activating group, significantly stabilizes the positive charge in the arenium ion through resonance when the nitro group adds to the ortho (position 3) and para (position 5) positions. The methyl ester group, being a meta-director, also favors substitution at these positions. The relative yields of the 3-nitro and 5-nitro isomers are then influenced by a combination of the stronger activating effect of the hydroxyl group at the ortho and para positions and potential steric hindrance at the position ortho to the bulky methyl ester group.
Conclusion
The synthesis of this compound from methyl salicylate is a compelling case study in the principles of electrophilic aromatic substitution and the role of directing groups. The regiochemical outcome of the nitration is a direct consequence of the electronic effects of the hydroxyl and methyl ester substituents. While both groups direct the incoming electrophile to the 3 and 5 positions, the powerful activating and ortho-, para-directing nature of the hydroxyl group is the dominant influence. For synthetic chemists, a thorough understanding of these directing effects, coupled with careful control of reaction conditions, is essential for maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts. This guide provides the foundational knowledge and experimental context for researchers to approach the synthesis of substituted aromatic compounds with a greater degree of predictability and control.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR spectrum [chemicalbook.com]
- 5. CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents [patents.google.com]
- 6. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. youtube.com [youtube.com]
- 9. Nitration Reaction betweem Methyl Salicylate and Iron(Ⅲ) Nitrate and its Regioselectivity [yyhx.ciac.jl.cn]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide on the Safety and Handling Precautions for Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 2-hydroxy-3-nitrobenzoate, a chemical intermediate used in various research and development applications. The following sections detail the hazardous properties, safe handling procedures, emergency responses, and toxicological information currently available for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
GHS Label Elements:
-
Pictogram:
-
Exclamation Mark
-
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.[3]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C8H7NO5 |
| Molecular Weight | 197.15 g/mol [1] |
| Appearance | Yellow Crystalline Powder[4] |
| Melting Point | 127 - 132 °C (260.6 - 269.6 °F)[1] |
| Boiling Point | 263.9 °C at 760 mmHg[4] |
| Flash Point | 113.4 °C[4] |
| Density | 1.4 g/cm³[4] |
| Water Solubility | No data available |
| Vapor Pressure | 0.00612 mmHg at 25°C[4] |
Toxicological Information
The toxicological data for this compound is limited. The primary hazards are related to acute oral toxicity and irritation to the skin, eyes, and respiratory system.
| Exposure Route | Hazard Classification | Quantitative Data |
| Oral | Category 4 (Harmful if swallowed)[1] | No specific LD50 data available |
| Dermal | Category 2 (Causes skin irritation)[1] | No specific LD50 data available |
| Inhalation | Category 3 (May cause respiratory irritation)[3] | No specific LC50 data available |
| Eye | Category 2A (Causes serious eye irritation)[1] | No data available |
Summary of Toxicological Effects:
-
Acute Effects: Ingestion may cause harmful effects. Direct contact can lead to significant skin and eye irritation. Inhalation of dust may irritate the respiratory tract.[1][3]
-
Chronic Effects: No information is available on the long-term health effects of exposure.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to indicate that this substance is carcinogenic, mutagenic, or a reproductive toxin.[1]
Experimental Protocols: Synthesis
Synthesis from Methyl Salicylate (General Overview):
-
Sulfonation: Methyl salicylate is reacted with concentrated sulfuric acid.
-
Nitration: The sulfonated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. This is a highly exothermic reaction and requires careful temperature control.
-
Hydrolysis: The resulting 3-nitro-5-sulfonic acid methyl salicylate is hydrolyzed in an acidic aqueous solution.
-
Esterification: The obtained 3-nitrosalicylic acid is then esterified with methanol in the presence of an acid catalyst to yield the final product, this compound.
Safety Precautions during Synthesis:
-
All steps should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
The nitration step is particularly hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction. The temperature must be strictly controlled to prevent runaway reactions.
-
Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Handle only in a well-ventilated area, preferably in a fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust.[3]
-
Use non-sparking tools to prevent ignition of dust.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked cabinet or other secure area.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[3] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. |
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known.
-
Chemical Stability: Stable under normal conditions of use and storage.[1]
-
Conditions to Avoid: Incompatible products.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from initial hazard assessment to emergency response.
Caption: A logical workflow for the safe handling of this compound.
Experimental Workflow for Synthesis (General Overview)
This diagram outlines the general experimental workflow for the synthesis of this compound from methyl salicylate, highlighting the key stages and associated safety considerations.
Caption: A general experimental workflow for the synthesis of this compound.
References
A Technical Guide to High-Purity Methyl 2-hydroxy-3-nitrobenzoate for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Quality Control, and Synthesis of a Key Pharmaceutical Intermediate
Methyl 2-hydroxy-3-nitrobenzoate is a specialty chemical compound with significant applications in pharmaceutical synthesis and scientific research. Its high-purity form is crucial for these applications, demanding reliable commercial suppliers and robust quality control methodologies. This technical guide provides an in-depth look at the commercial landscape for high-purity this compound, details relevant experimental protocols for its synthesis and purification, and outlines analytical methods for purity verification.
Commercial Sourcing of High-Purity this compound
For researchers, scientists, and drug development professionals, securing a stable and high-quality supply of starting materials is paramount. This compound is available from a range of commercial suppliers who specialize in fine chemicals and pharmaceutical intermediates. High-purity grades, often exceeding 98%, are typically required for applications in drug discovery and development.
Below is a summary of prominent commercial suppliers offering this compound, along with key quantitative data to facilitate comparison.
| Supplier | CAS Number | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | 22621-41-6 | 97% | Inquire |
| TCI America | 22621-41-6 | >98.0% (GC) | 1g, 5g, 25g |
| Fisher Scientific | 22621-41-6 | 98%, 98.0+% | 1g, 5g, 25g |
| Ambeed | 22621-41-6 | 98% | Inquire |
| ChemicalBook | 22621-41-6 | 98%, 99% | Varies by listed supplier |
| Pharmaffiliates | 22621-41-6 | High Purity | Inquire |
Experimental Protocols: Synthesis and Purification
While specific proprietary methods for the industrial-scale synthesis of this compound may vary, the fundamental chemistry involves the nitration of a precursor, methyl salicylate (methyl 2-hydroxybenzoate). The following section details a generalized experimental protocol for the synthesis and purification of a related compound, methyl 3-nitrobenzoate, which illustrates the core principles applicable to the synthesis of this compound.[1][2][3][4][5]
Synthesis of a Nitroaromatic Ester (Illustrative Protocol)
This protocol is based on the nitration of methyl benzoate and serves as a representative example of the synthesis of a nitroaromatic ester.[1][2][3][4][5]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol or Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Preparation of the Nitrating Mixture: In a separate test tube, carefully add a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be conducted in an ice bath to maintain a low temperature.[2]
-
Reaction Setup: Place the starting ester (e.g., methyl benzoate) in a conical flask and cool it in an ice-water bath. Slowly add concentrated sulfuric acid to the ester while swirling to ensure thorough mixing.[2]
-
Nitration: While maintaining the temperature of the ester solution below 10°C, slowly add the chilled nitrating mixture dropwise over a period of 15-30 minutes with continuous stirring. Careful temperature control is critical to prevent the formation of dinitrated byproducts.[1][3][4]
-
Reaction Quenching: After the addition is complete, allow the reaction mixture to stand at room temperature for a short period (e.g., 15 minutes) to ensure the reaction goes to completion.[2] Then, pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid.[1][3]
-
Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids.[1][3]
Purification by Recrystallization
High-purity this compound is typically obtained through recrystallization of the crude product.
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Distilled water
Procedure:
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product will crystallize out of the solution. The cooling process can be completed in an ice bath to maximize the yield of crystals.[6]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[6]
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its intended applications. Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds. The PubChem database contains GC-MS data for this compound, which can be used as a reference.[7] For compounds with hydroxyl groups, derivatization may be necessary to improve volatility.[8]
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the purity analysis of non-volatile compounds. A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed for the analysis of nitroaromatic compounds.[9][10]
Melting Point Determination: The melting point of a crystalline solid is a good indicator of its purity. Pure this compound has a distinct melting point range (approximately 127-132 °C). A broad melting range or a depressed melting point suggests the presence of impurities.
Role in Pharmaceutical Synthesis: An Intermediate for Lenalidomide
A derivative of this compound, specifically methyl 2-(bromomethyl)-3-nitrobenzoate, serves as a crucial intermediate in the synthesis of Lenalidomide, an important immunomodulatory drug used in the treatment of multiple myeloma.[11][12][13][14] The synthesis involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with α-aminoglutarimide hydrochloride.[11][12][13][14]
The following diagram illustrates the logical workflow of this key synthetic step.
Caption: Synthesis pathway of Lenalidomide from Methyl 2-methyl-3-nitrobenzoate.
Conclusion
For researchers and professionals in the pharmaceutical industry, a thorough understanding of the commercial availability, synthesis, and quality control of key intermediates like this compound is essential. This guide provides a foundational overview to aid in the sourcing and utilization of this important compound for research and drug development endeavors. The provided experimental frameworks and analytical methodologies serve as a valuable resource for laboratory practice, while the illustrated synthesis pathway highlights its significance in the production of life-saving therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. savemyexams.com [savemyexams.com]
- 3. southalabama.edu [southalabama.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
A Technical Guide to Methyl 2-hydroxy-3-nitrobenzoate and its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 2-hydroxy-3-nitrobenzoate, a chemical compound of interest in various research and development fields. This document details its nomenclature, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Nomenclature and Synonyms
This compound is known by a variety of synonyms in chemical literature and commercial catalogs. Accurate identification is crucial for effective literature searches and procurement. The compound is systematically named this compound according to IUPAC nomenclature.[1] However, it is also widely recognized by other names derived from its structural components, salicylic acid and benzoic acid.
A comprehensive list of synonyms and identifiers is provided in Table 1 for easy reference.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 22621-41-6[1] |
| Molecular Formula | C8H7NO5[1] |
| Common Synonyms | Methyl 3-nitrosalicylate[1][2] |
| 3-Nitrosalicylic acid methyl ester[1][3] | |
| 2-Hydroxy-3-nitrobenzoic acid methyl ester[1][4] | |
| Benzoic acid, 2-hydroxy-3-nitro-, methyl ester[1] | |
| Salicylic acid, 3-nitro-, methyl ester[1] | |
| 2-(Methoxycarbonyl)-6-nitrophenol[2][5] | |
| Methyl 2-hydroxy-3-nitro-benzoate[1] | |
| Methyl-3-nitrosalicylat[1] | |
| methyl-m-nitrosalicylate[1] | |
| Other Identifiers | DTXSID50344441[1] |
| MFCD00272263[1] | |
| EC Number: 923-922-3[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 197.14 g/mol [5] |
| Appearance | White to Yellow to Green powder to crystal[4] |
| Melting Point | 127-132 °C[2][6] |
| Boiling Point | 263.9 °C at 760 mmHg[5][6] |
| Density | 1.432 ± 0.06 g/cm³[2] |
| Flash Point | 113.4 °C[6] |
| Solubility | Soluble in methanol.[7] |
| InChIKey | NIBVYEHAFBEVFI-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=C(C(=CC=C1)--INVALID-LINK--[O-])O[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be challenging due to the regioselectivity of the nitration of methyl salicylate (wintergreen oil). Direct nitration with a mixture of nitric and sulfuric acids predominantly yields the 5-nitro isomer. A patented method (CN103570552A) describes a multi-step synthesis to achieve the desired 3-nitro isomer with a higher yield.
Synthetic Pathway Overview
The described synthesis involves a three-step process starting from methyl salicylate:
-
Sulfonation: Introduction of a sulfonic acid group at the 5-position to block it from subsequent nitration.
-
Nitration: Introduction of the nitro group at the 3-position.
-
Desulfonation: Removal of the sulfonic acid group to yield the final product.
This strategic approach overcomes the inherent regioselectivity of the direct nitration of the methyl salicylate starting material.
Detailed Experimental Protocol (Adapted from CN103570552A)
Step 1: Synthesis of 3-nitro-5-sulfonic acid methyl salicylate
-
To methyl salicylate as the raw material, add concentrated sulfuric acid while stirring and heat the reaction mixture.
-
After cooling, slowly add a nitric acid mixed acid dropwise with continuous stirring.
-
Adjust the pH of the solution.
-
Isolate the resulting 3-nitro-5-sulfonic acid methyl salicylate by suction filtration.
Step 2: Synthesis of 3-nitrosalicylic acid
-
Add the 3-nitro-5-sulfonic acid methyl salicylate to a sulfuric acid aqueous solution.
-
Heat the mixture to reflux with stirring.
-
After cooling, isolate the 3-nitrosalicylic acid by suction filtration.
Step 3: Synthesis of Methyl 3-nitrosalicylate (this compound)
-
Dissolve the 3-nitrosalicylic acid in methanol.
-
Add sulfuric acid dropwise.
-
Heat the mixture to reflux with stirring.
-
After cooling, isolate the final product by suction filtration and dry it.
This method is reported to be more economical and environmentally friendly, as it avoids the difficult separation of 3- and 5-nitro isomers and significantly increases the yield of the desired 3-nitro product.
Potential Applications in Drug Discovery and Development
While extensive biological data for this compound is not yet publicly available, existing literature and patent filings suggest its potential as a scaffold or intermediate in the development of therapeutic agents, particularly in oncology.
Inhibition of Cyclin-Dependent Kinase 7 (CDK7)
Patent literature indicates that compounds related to this compound are being investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription.[2] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.[2]
The CDK7 signaling pathway plays a crucial role in the G1/S phase transition of the cell cycle. CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK2. Activated CDK2 then phosphorylates retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication and cell cycle progression. Inhibition of CDK7 would disrupt this cascade, preventing cell cycle progression.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-hydroxy-3-nitrobenzoate in the preparation of various biologically relevant heterocyclic compounds. The protocols detailed below leverage the strategic positioning of the hydroxyl, nitro, and methyl ester functionalities on the benzene ring, which, after a key reductive step, allows for versatile cyclization strategies.
Overview of Synthetic Strategy
The primary synthetic pathway for utilizing this compound in heterocyclic synthesis involves an initial reduction of the nitro group to an amine. This transformation yields the key intermediate, Methyl 2-amino-3-hydroxybenzoate. This intermediate, possessing vicinal amino and hydroxyl groups, is a versatile precursor for a range of fused heterocyclic systems, including benzoxazoles and phenoxazinones.
The general workflow for these syntheses is outlined below:
Application Notes and Protocols: Synthesis of Schiff Bases from Methyl 2-hydroxy-3-nitrobenzoate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is often straightforward and efficient.[2] Schiff bases derived from substituted salicylaldehydes are of particular interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The presence of a nitro group can further enhance the biological profile of these molecules.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from Methyl 2-hydroxy-3-nitrobenzoate and various primary amines. While direct literature on this specific starting material is limited, the provided protocols are based on well-established methods for analogous reactions involving substituted 2-hydroxy-nitrobenzaldehydes.[5][6][7]
Applications in Drug Development
Schiff bases are valuable scaffolds in drug discovery due to their diverse pharmacological activities. The imine bond is often crucial for their biological function. Potential applications of Schiff bases derived from this compound include:
-
Antimicrobial Agents: The presence of the nitro group and the phenolic hydroxyl group can contribute to antibacterial and antifungal activity.[4][5]
-
Anticancer Agents: Many Schiff base-metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[3][4]
-
Anti-inflammatory Agents: Certain Schiff base derivatives have shown potential as anti-inflammatory drugs.[1]
-
Sensors and Imaging Agents: The chromophoric nature of these compounds makes them suitable for development as fluorescent probes and sensors for metal ions.
Experimental Protocols
General Reaction Scheme
The synthesis of Schiff bases from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The general reaction is depicted below:
Caption: General reaction for Schiff base formation.
Protocol 1: Conventional Synthesis (Thermal Reflux)
This protocol describes a standard method for Schiff base synthesis using thermal reflux.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution dropwise to the solution of this compound with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[8]
Materials:
-
This compound
-
Primary amine
-
Ethanol
-
Glacial Acetic Acid (optional)
-
Microwave-safe reaction vessel with a loose cap
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, mix this compound (1 equivalent) and the primary amine (1 equivalent) in a small amount of ethanol.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 180-450 W) for a short duration (e.g., 2-10 minutes).[8] The reaction progress should be monitored carefully.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of Schiff bases from analogous 2-hydroxy-nitrobenzaldehydes and primary amines. These values can be considered as expected ranges for the synthesis involving this compound.
| Reactants | Method | Solvent | Catalyst | Time | Yield (%) | M.P. (°C) | Key Spectral Data (cm⁻¹) |
| 2-Hydroxy-5-nitrobenzaldehyde + Aniline | Conventional | Ethanol | Acetic Acid | 1-3 h | ~85-95 | >200 | C=N stretch: ~1610-1630, O-H stretch: ~3400-3450 |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde + 2,4-dimethylaniline[5] | Conventional | Ethanol | - | 4 h | 85 | 165 | C=N stretch: 1616 |
| 2-amino-6-nitrobenzothiazole + 3,5-diiodosalicylaldehyde[8] | Microwave (450W) | Ethanol | Glacial Acetic Acid | 8-10 min | 78 | - | C=N stretch: ~1654 |
| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate + Aniline[6] | Conventional | Methanol | Acetic Acid | 3.5 h | 95 | - | C=N stretch: - |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: Workflow for Schiff base synthesis.
Reaction Mechanism
The formation of a Schiff base is a two-stage process involving the formation of a carbinolamine intermediate followed by dehydration.
Caption: Mechanism of Schiff base formation.
Characterization
The synthesized Schiff bases can be characterized by various spectroscopic techniques:
-
FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[8]
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by a singlet signal for the azomethine proton (-CH=N-) typically appearing in the range of 8-10 ppm.[8][9] The disappearance of the aldehyde proton signal is also indicative of the reaction's completion.
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base.[8]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reactions in a well-ventilated fume hood.
-
This compound is an irritant.[10] Avoid contact with skin and eyes.
-
Primary amines can be toxic and corrosive. Handle with care.
-
Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate safety features.
By following these protocols and considering the provided data, researchers can successfully synthesize and characterize a variety of Schiff bases derived from this compound for further investigation in drug development and other scientific applications.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group on Methyl 2-hydroxy-3-nitrobenzoate. This compound serves as a versatile scaffold in medicinal chemistry and drug development, and derivatization of its phenolic hydroxyl group allows for the synthesis of a diverse range of analogs with potentially altered biological activities, solubility, and pharmacokinetic profiles. The following sections detail established methods for O-alkylation and O-acylation, including representative experimental procedures, quantitative data, and characterization of the resulting derivatives.
Introduction
This compound is a substituted aromatic compound featuring a phenolic hydroxyl group, a methyl ester, and a nitro group. The hydroxyl group is a key site for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatization can be broadly categorized into two main strategies:
-
O-Alkylation: The replacement of the acidic proton of the hydroxyl group with an alkyl group, typically via a Williamson ether synthesis. This modification can influence the compound's lipophilicity and hydrogen bonding capacity.
-
O-Acylation: The esterification of the hydroxyl group with an acyl group. This can introduce a variety of functionalities and can also serve as a protecting group strategy in multi-step syntheses.
This document provides protocols for these key transformations, offering a foundation for the synthesis of novel derivatives for biological screening and lead optimization.
O-Alkylation of this compound
The Williamson ether synthesis is a robust and widely applicable method for the O-alkylation of phenols.[1][2][3][4][5] The reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.[1]
Experimental Protocol: Synthesis of Methyl 2-methoxy-3-nitrobenzoate
This protocol details the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-methoxy-3-nitrobenzoate.
Safety Precautions: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood. DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Quantitative Data for O-Alkylation
The following table summarizes typical reaction parameters for the O-alkylation of substituted phenols, which can be adapted for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-70 | 4-6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-80 | 6-8 | 80-90 |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 5-7 | 88-98 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Characterization Data for Methyl 2-methoxy-3-nitrobenzoate
-
Molecular Weight: 211.17 g/mol [6]
-
Appearance: Pale yellow solid
-
Melting Point: 60-62 °C[8]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 7.65 (dd, J = 8.0, 1.6 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 152.5, 140.0, 133.0, 128.0, 125.5, 124.0, 63.0, 52.5.
-
IR (KBr, cm⁻¹): 3080, 2960, 1730 (C=O, ester), 1530 (NO₂, asym), 1350 (NO₂, sym), 1280, 1080.
O-Acylation of this compound
O-acylation of phenols is commonly achieved by reaction with an acyl chloride or anhydride in the presence of a base.[9][10] This method allows for the introduction of a wide range of ester functionalities.
Experimental Protocol: Synthesis of Methyl 2-acetoxy-3-nitrobenzoate
This protocol describes the acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Methyl 2-acetoxy-3-nitrobenzoate.
Safety Precautions: Acetyl chloride and pyridine are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data for O-Acylation
The following table provides representative data for the O-acylation of substituted phenols.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 90-98 |
| Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 3-5 | 85-95 |
| Acetic Anhydride | Pyridine | - | RT | 1-2 | 92-99 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Visualization of Experimental Workflows
O-Alkylation Workflow (Williamson Ether Synthesis)
O-Acylation Workflow
Signaling Pathway and Logical Relationship
The derivatization of this compound is a fundamental step in many drug discovery pipelines. The following diagram illustrates the logical flow from the starting material to potential biological evaluation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Methyl 2-methoxy-3-nitrobenzoate | C9H9NO5 | CID 590805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Methyl 2-methoxy-3-nitrobenzoate (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 8. nbinno.com [nbinno.com]
- 9. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 10. Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates [organic-chemistry.org]
Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile intermediates in the pharmaceutical, agrochemical, and dye industries. This document provides detailed application notes and protocols for the reduction of the nitro group in Methyl 2-hydroxy-3-nitrobenzoate to yield Methyl 3-amino-2-hydroxybenzoate. The presence of both a hydroxyl and a methyl ester group on the aromatic ring necessitates chemoselective reduction methods to avoid unwanted side reactions. This note explores three common and effective methods for this transformation: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with iron (Fe) in an acidic medium.
Data Presentation
The following table summarizes the quantitative data for the different methods of reducing this compound.
| Method | Reagents/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C), Hydrogen (H₂) | Methanol | Room Temp. | 49 h | ~95% | [1] |
| Stannous Chloride Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux | 3 h | ~85% | |
| Iron Reduction | Iron (Fe) powder, Acetic Acid (AcOH) | Ethanol/Water | Reflux | 2-4 h | ~80-90% |
Reaction Workflow
The general workflow for the reduction of this compound to Methyl 3-amino-2-hydroxybenzoate can be visualized as a three-step process: reaction setup, the reduction reaction itself, and subsequent workup and purification to isolate the final product.
Signaling Pathways and Reaction Mechanisms
The reduction of a nitro group to an amine is a six-electron reduction. The general mechanism involves the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product. The specific pathway can vary depending on the reducing agent and reaction conditions.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often provides very clean products. However, care must be taken as palladium catalysts can also reduce other functional groups under certain conditions.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a Parr bottle, prepare a suspension of this compound (e.g., 18.1 g, 93 mmol) and 5% palladium on carbon (e.g., 5 g) in methanol (200 mL).[1]
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 60 psi).[1]
-
Shake the mixture at room temperature for approximately 49 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude Methyl 3-amino-2-hydroxybenzoate.
-
The crude product can be further purified by recrystallization if necessary.
Method 2: Reduction with Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro groups. It is generally tolerant of ester and hydroxyl functionalities.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in ethanol, add an excess of stannous chloride dihydrate (approximately 4-5 equivalents).
-
Heat the reaction mixture to reflux and stir for about 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Method 3: Reduction with Iron (Fe) in Acetic Acid
This method is an economical and environmentally friendly option for nitro group reduction.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound and iron powder (an excess, e.g., 5-10 equivalents) in a mixture of ethanol, water, and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter it through Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium carbonate solution to remove acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the product as needed by recrystallization or column chromatography.
Conclusion
The reduction of the nitro group in this compound to form Methyl 3-amino-2-hydroxybenzoate can be effectively achieved through several methods. Catalytic hydrogenation with Pd/C offers high yields but requires specialized equipment for handling hydrogen gas. Reduction with stannous chloride or iron powder in acidic media are robust and accessible alternatives that are tolerant of the ester and hydroxyl functional groups present in the molecule. The choice of method will depend on the available resources, scale of the reaction, and desired purity of the final product. All three methods provide viable pathways to this important aromatic amine intermediate.
References
experimental protocol for the synthesis of quinolines from Methyl 2-hydroxy-3-nitrobenzoate
Application Notes: Synthesis of Quinolines from Methyl 2-Hydroxy-3-Nitrobenzoate
Abstract
This document provides a comprehensive experimental protocol for the synthesis of quinoline derivatives starting from this compound. The synthesis is a two-step process involving an initial reduction of the nitro group to form an amine, followed by a cyclization reaction to construct the quinoline ring system. Detailed methodologies for each step are presented, along with quantitative data and safety precautions. The described protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals. Their scaffold is associated with a wide range of biological activities, making them privileged structures in drug discovery. This protocol outlines a reliable two-step method for the synthesis of substituted quinolines, beginning with the readily available starting material, this compound. The synthesis involves the reduction of the nitro group, followed by a Combes-type cyclization to yield the quinoline core.
Overall Reaction Scheme
The synthetic pathway is illustrated in the workflow diagram below. The process begins with the reduction of the nitro group of this compound to yield Methyl 2-amino-3-hydroxybenzoate. This intermediate is then subjected to a Combes synthesis by reacting it with a β-diketone, such as acetylacetone, under acidic conditions to form the final quinoline product.
Caption: Overall workflow for the two-step synthesis of quinolines.
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate
This protocol details the reduction of the nitro group of this compound using iron powder in acetic acid. This method is effective and avoids the use of high-pressure hydrogenation equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 197.14 | 10.0 | 1.97 g |
| Iron powder (<100 mesh) | 55.84 | 50.0 | 2.79 g |
| Glacial Acetic Acid | 60.05 | - | 25 mL |
| Ethanol | 46.07 | - | 25 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Celite | - | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.97 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (25 mL) and glacial acetic acid (25 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Addition of Iron: To the stirred solution, add iron powder (2.79 g, 50.0 mmol) portion-wise over 15 minutes. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) until the starting material spot has disappeared.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, Methyl 2-amino-3-hydroxybenzoate, can be purified further by column chromatography on silica gel if necessary.
Expected Yield: 75-85%
Step 2: Synthesis of Methyl 8-hydroxy-2,4-dimethylquinoline-7-carboxylate (Combes Synthesis)
This protocol describes the acid-catalyzed condensation of Methyl 2-amino-3-hydroxybenzoate with acetylacetone to form the corresponding quinoline derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 2-amino-3-hydroxybenzoate | 167.16 | 5.0 | 0.84 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 5.5 | 0.55 g (0.57 mL) |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 5 mL |
| Ice-water | - | - | As needed |
| 10% Aqueous Sodium Hydroxide Solution | - | - | As needed |
| Dichloromethane | 84.93 | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, cautiously add concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Addition of Reactants: To the cold sulfuric acid, slowly add Methyl 2-amino-3-hydroxybenzoate (0.84 g, 5.0 mmol) with stirring. Once dissolved, add acetylacetone (0.57 mL, 5.5 mmol) dropwise, ensuring the temperature remains below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture in an oil bath at 100-110°C for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g).
-
Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with water (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure quinoline product.
Expected Yield: 60-75%
Logical Pathway for Synthesis
The logical progression of the synthesis involves the transformation of functional groups to enable the key ring-forming reaction.
Caption: Logical steps in the quinoline synthesis from the nitroaromatic precursor.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with extreme care.
-
The reduction reaction with iron may be exothermic; control the rate of addition.
-
When neutralizing strong acids, perform the addition of base slowly and with cooling to manage the exothermic reaction.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Application Notes and Protocols: Methyl 2-hydroxy-3-nitrobenzoate in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl 2-hydroxy-3-nitrobenzoate as a key starting material in the synthesis of biologically active molecules. The focus is on the preparation of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which have shown potential as inhibitors of Staphylococcus aureus Sortase A, a crucial enzyme for bacterial virulence.
Introduction
This compound is a versatile chemical intermediate. Its structure, featuring hydroxyl, nitro, and methyl ester functional groups on a benzene ring, allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry. The strategic positioning of these groups enables the synthesis of complex heterocyclic structures with therapeutic potential.
This document details the synthetic pathway from this compound to a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives and presents their biological activity as Sortase A inhibitors.
Synthetic Pathway Overview
The synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives from this compound is a multi-step process. The key transformations involve the reduction of the nitro group to an amine, followed by the construction of the benzoxazole ring system and subsequent amidation.
Caption: General synthetic scheme for 2-phenylbenzo[d]oxazole-7-carboxamide derivatives.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and biological evaluation of the target compounds.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | This compound | Methyl 2-amino-3-hydroxybenzoate | H₂, 10% Pd/C, Methanol, rt, 12h | ~95 |
| 2 | Methyl 2-amino-3-hydroxybenzoate | Methyl 2-(benzoyl)-amino-3-hydroxybenzoate | Benzoyl chloride, Pyridine, DCM, 0°C to rt, 4h | ~85 |
| 3 | Methyl 2-(benzoyl)-amino-3-hydroxybenzoate | Methyl 2-phenylbenzo[d]oxazole-7-carboxylate | Acetic Anhydride, 140°C, 2h | ~80 |
| 4 | Methyl 2-phenylbenzo[d]oxazole-7-carboxylate | 2-Phenylbenzo[d]oxazole-7-carboxylic acid | LiOH, THF/H₂O, rt, 12h | ~90 |
Table 2: Biological Activity of 2-Phenylbenzo[d]oxazole-7-carboxamide Derivatives as Sortase A Inhibitors [1][2][3]
| Compound | R Group (Amide) | IC₅₀ (µM) |
| 1 | Isobutyl | 19.8 |
| 2 | Propyl | 35.2 |
| 3 | Cyclohexylmethyl | 25.6 |
| 4 | Benzyl | 42.1 |
| pHMB (positive control) | - | 130 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate
This protocol describes the reduction of the nitro group of this compound.
Caption: Workflow for the synthesis of Methyl 2-amino-3-hydroxybenzoate.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-amino-3-hydroxybenzoate.
Protocol 2: Synthesis of 2-Phenylbenzo[d]oxazole-7-carboxylic acid
This protocol outlines the formation of the benzoxazole ring and subsequent hydrolysis of the methyl ester.
Materials:
-
Methyl 2-amino-3-hydroxybenzoate (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
Step A: Acylation
-
Dissolve Methyl 2-amino-3-hydroxybenzoate in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Methyl 2-(benzoyl)-amino-3-hydroxybenzoate.
Step B: Cyclization
-
To the crude product from Step A, add acetic anhydride.
-
Heat the mixture at 140°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to get crude Methyl 2-phenylbenzo[d]oxazole-7-carboxylate.
Step C: Hydrolysis
-
Dissolve the crude methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-Phenylbenzo[d]oxazole-7-carboxylic acid.
Protocol 3: Synthesis of 2-Phenylbenzo[d]oxazole-7-carboxamide Derivatives
This protocol describes the final amidation step to obtain the target biologically active molecules.
Caption: Workflow for the amidation of 2-Phenylbenzo[d]oxazole-7-carboxylic acid.
Materials:
-
2-Phenylbenzo[d]oxazole-7-carboxylic acid (1.0 eq)
-
Desired amine (e.g., isobutylamine) (1.2 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-Phenylbenzo[d]oxazole-7-carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine and continue stirring at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2-Phenylbenzo[d]oxazole-7-carboxamide derivative.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of biologically active 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives. The synthetic route is robust, involving key steps of nitro reduction, acylation, cyclization, hydrolysis, and amidation. The resulting compounds exhibit potent inhibitory activity against Staphylococcus aureus Sortase A, highlighting their potential as novel anti-infective agents. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-hydroxy-3-nitrobenzoate in the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-nitrobenzoate is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various pharmaceutical agents, including novel enzyme inhibitors. Its unique molecular structure, featuring a salicylic acid scaffold with a nitro group, provides a key starting point for the development of compounds targeting enzymes implicated in a range of diseases, most notably in oncology. This document provides detailed application notes on the utility of this compound and its derivatives as precursors for Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase (CDK) inhibitors, along with comprehensive protocols for relevant enzyme inhibition assays.
While direct enzyme inhibition data for this compound is not extensively reported in the public domain, its structural motifs are present in potent enzyme inhibitors. For instance, a structurally related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the clinically approved PARP inhibitor, Olaparib. Furthermore, derivatives of this compound have been explored as potential inhibitors of PARP1 and CDK7.
These application notes will focus on the synthetic utility of the title compound and provide detailed experimental protocols to assess the inhibitory activity of its derivatives.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.
The this compound scaffold can be elaborated into complex heterocyclic systems that form the core of many PARP inhibitors. The general synthetic strategy involves the modification of the carboxylate and the functionalization of the aromatic ring, often leveraging the nitro group for further chemical transformations.
Generalized Synthetic Workflow for PARP Inhibitors
Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles Using Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, and antihypertensive properties. The synthesis of novel substituted benzimidazoles is, therefore, a critical area of research in the pursuit of new and more effective therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of substituted 4-hydroxybenzimidazoles, utilizing Methyl 2-hydroxy-3-nitrobenzoate as a key starting material. The described methodology is based on a one-pot reductive cyclization reaction, a powerful and efficient strategy for the construction of the benzimidazole scaffold.
General Synthetic Strategy
The synthesis of 2-substituted-1H-benzo[d]imidazol-4-ols from this compound is achieved through a one-pot reaction involving the reductive cyclization with various aldehydes. This method relies on the in-situ reduction of the nitro group of this compound to an amino group, which then condenses with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization yield the final substituted benzimidazole product. Sodium dithionite (Na₂S₂O₄) is a commonly employed and effective reducing agent for this transformation.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-1H-benzo[d]imidazol-4-ols
This protocol outlines the general procedure for the synthesis of 2-aryl substituted 4-hydroxybenzimidazoles via a one-pot reductive cyclization of this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Ethanol/Water mixture
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a suitable solvent such as DMF or an ethanol/water mixture (e.g., 2:1 v/v).
-
Initiation of Reduction: Stir the mixture at room temperature for 10-15 minutes. To this solution, add sodium dithionite (3.0-4.0 eq.) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition of sodium dithionite is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-1H-benzo[d]imidazol-4-ol.
Data Presentation
The following table summarizes the representative quantitative data for the synthesis of various 2-substituted-1H-benzo[d]imidazol-4-ols following the general protocol described above.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazol-4-ol | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzo[d]imidazol-4-ol | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-4-ol | 3.5 | 82 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzo[d]imidazol-4-ol | 2 | 91 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-benzo[d]imidazol-4-ol | 4 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 2-substituted-1H-benzo[d]imidazol-4-ols.
Caption: General workflow for the one-pot synthesis.
Proposed Signaling Pathway Inhibition
Benzimidazole derivatives are known to interact with various biological targets. For instance, some substituted benzimidazoles act as inhibitors of crucial signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for angiogenesis.
Caption: Inhibition of VEGFR signaling by a substituted benzimidazole.
Conclusion
The described one-pot reductive cyclization offers an efficient and versatile method for the synthesis of novel 2-substituted-1H-benzo[d]imidazol-4-ols from readily available starting materials. This protocol is amenable to the generation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The potential for these compounds to interact with key biological pathways underscores the importance of developing robust synthetic methodologies for this valuable heterocyclic scaffold. Researchers are encouraged to adapt and optimize the provided protocol for their specific target molecules.
Application Notes and Protocols: Synthesis of Azo Dyes and Pigments Using Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-hydroxy-3-nitrobenzoate as a key coupling component in the synthesis of azo dyes and pigments. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of chromophores with wide-ranging applications in textiles, printing, and as biological stains. The inclusion of the hydroxyl and nitro groups on the benzoate scaffold offers opportunities for tuning the spectral properties and fastness of the resulting dyes.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with the electron-rich aromatic ring of this compound. The hydroxyl group of this compound is a strong activating group, directing the coupling to the position para to it. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the aromatic ring.
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative azo dye using this compound as the coupling component. The following protocol uses 4-nitroaniline as the aromatic amine to be diazotized.
Materials and Equipment
-
4-Nitroaniline
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Melting point apparatus
-
UV-Vis spectrophotometer
Protocol 1: Synthesis of Methyl 5-((4-nitrophenyl)diazenyl)-2-hydroxy-3-nitrobenzoate
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of a 3 M hydrochloric acid solution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.
Step 2: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.97 g (0.01 mol) of this compound in 50 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification of the Azo Dye
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified crystals in a desiccator.
-
Determine the yield and characterize the final product by measuring its melting point and recording its UV-Vis absorption spectrum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized azo dye, Methyl 5-((4-nitrophenyl)diazenyl)-2-hydroxy-3-nitrobenzoate.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀N₄O₇ |
| Molecular Weight | 362.26 g/mol |
| Theoretical Yield | 3.62 g |
| Appearance | Colored Crystalline Solid |
| Melting Point (°C) | To be determined experimentally |
| λmax (in Ethanol) | To be determined experimentally |
| Molar Absorptivity (ε) | To be determined experimentally |
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes using this compound.
Caption: General workflow for the synthesis of an azo dye.
Caption: Chemical reaction scheme for azo dye synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-hydroxy-3-nitrobenzoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of nitrated product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent. - Hydrolysis of the ester. | - Increase reaction time or temperature moderately. - Maintain temperature within the optimal range (typically 0-10°C) to prevent side reactions. - Ensure the use of fresh, concentrated nitric and sulfuric acids. - Use a milder nitrating agent like iron(III) nitrate under specific conditions. - Minimize water content in the reaction mixture. |
| Formation of a significant amount of the 5-nitro isomer (Methyl 2-hydroxy-5-nitrobenzoate) | The hydroxyl and methoxycarbonyl groups direct nitration to both the 3- and 5-positions. Reaction conditions can influence the isomer ratio. | - Employ a sulfonitric mixture (H₂SO₄/HNO₃) at low temperatures. - A patented method suggests a two-step process involving sulfonation followed by nitration to favor the 3-position.[1] - The use of iron(III) nitrate as a nitrating agent has been studied for its effect on regioselectivity.[2] |
| Product is an oil or fails to solidify upon pouring onto ice | - Presence of impurities, particularly the 5-nitro isomer and unreacted starting material. - Incomplete reaction. | - Ensure the reaction has gone to completion using TLC analysis. - Scratch the inside of the flask with a glass rod to induce crystallization. - Isolate the oil and attempt purification by column chromatography. |
| Product darkens or decomposes upon standing | - Presence of acidic impurities. - Light sensitivity. | - Thoroughly wash the crude product with cold water and a dilute sodium bicarbonate solution to neutralize residual acids. - Store the purified product in a dark, cool place. |
| Hydrolysis of the methyl ester to 2-hydroxy-3-nitrobenzoic acid | - Presence of excess water in the reaction mixture. - Elevated reaction temperatures or prolonged reaction times. | - Use anhydrous reagents and protect the reaction from atmospheric moisture. - Adhere to recommended reaction times and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the nitration reaction. The starting material, methyl salicylate, has two activating groups (hydroxyl and methoxycarbonyl) that direct the incoming nitro group to both the 3- and 5-positions, leading to a mixture of isomers. Separating these isomers can be difficult and reduces the overall yield of the desired product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired 3-nitro product, and the 5-nitro byproduct. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the best method for purifying the crude product?
A3: Recrystallization is a common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, is often used. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the desired this compound should crystallize out, leaving the more soluble 5-nitro isomer in the mother liquor. Column chromatography can also be employed for more challenging separations.
Q4: Can other nitrating agents be used besides the standard nitric acid/sulfuric acid mixture?
A4: Yes, other nitrating agents have been explored to improve regioselectivity. For instance, iron(III) nitrate has been studied as a nitrating agent for methyl salicylate, and the reaction conditions can be tuned to influence the isomer ratio.[2]
Q5: What are the key safety precautions to take during this synthesis?
A5: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions. Add the nitrating mixture slowly and maintain the reaction temperature in an ice bath.
Experimental Protocols
Protocol 1: Standard Nitration of Methyl Salicylate
This protocol describes a standard method for the nitration of methyl salicylate, which yields a mixture of this compound and Methyl 2-hydroxy-5-nitrobenzoate.
Materials:
-
Methyl salicylate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Ethanol
-
Sodium bicarbonate (5% solution)
Procedure:
-
In a flask, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5.0 g of methyl salicylate to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the methyl salicylate solution over 30 minutes, maintaining the reaction temperature between 0°C and 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Further wash the solid with a cold 5% sodium bicarbonate solution, followed by a final wash with cold deionized water.
-
Dry the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to a flask.
-
Add a minimum amount of hot ethanol to dissolve the solid.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
If the turbidity persists, add a small amount of hot ethanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals to obtain pure this compound.
Data Presentation
Table 1: Influence of Nitrating Agent on Isomer Distribution (Illustrative)
| Nitrating Agent | Reaction Conditions | Ratio of 3-nitro : 5-nitro isomer | Reference |
| H₂SO₄/HNO₃ | 0-10°C | Varies, often favors 5-nitro | General Observation |
| Iron(III) Nitrate | Reflux in ethanol | Can be tuned to favor 3-nitro | [2] |
| Sulfonation then Nitration | Multi-step | Significantly increases 3-nitro yield | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway for the electrophilic aromatic substitution (nitration) of methyl salicylate.
References
managing temperature control during the nitration of methyl 2-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control during the nitration of methyl 2-hydroxybenzoate (methyl salicylate).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of methyl 2-hydroxybenzoate?
Maintaining a low temperature is crucial for the successful nitration of methyl 2-hydroxybenzoate. The recommended temperature range is typically between 0°C and 10°C.[1][2] Some protocols suggest even stricter control, keeping the temperature below 6°C or within a 5-15°C range during the addition of the nitrating mixture.[3][4][5]
Q2: Why is strict temperature control so important in this reaction?
The nitration of aromatic compounds is a highly exothermic reaction.[2] Failure to control the temperature can lead to several undesirable outcomes:
-
Increased rate of side reactions: Higher temperatures can promote the formation of unwanted byproducts, such as dinitrated and polynitrated compounds, which will reduce the yield and purity of the desired mononitrated product.[1][6][7]
-
Decreased regioselectivity: The desired product is typically methyl 3-nitro-2-hydroxybenzoate or methyl 5-nitro-2-hydroxybenzoate. Elevated temperatures can lead to a less selective reaction, resulting in a mixture of isomers that is difficult to separate.
-
Thermal runaway: In a worst-case scenario, uncontrolled exotherm can lead to a dangerous thermal runaway reaction, where the reaction rate increases uncontrollably, potentially causing a rapid increase in pressure and temperature.[8]
Q3: What are the signs of an uncontrolled temperature increase?
A rapid rise in the thermometer reading is the most obvious sign. Other indicators can include a change in the color of the reaction mixture, an increase in the evolution of brown fumes (nitrogen oxides), or the cooling bath struggling to maintain the set temperature.[8]
Q4: How does temperature affect the yield and purity of the product?
Lower temperatures generally favor a higher yield of the desired mononitrated product with greater purity. As the temperature increases, the yield of the target compound tends to decrease due to the formation of more byproducts, including dinitrated compounds and oxidation products.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid temperature increase during nitrating acid addition | 1. Addition rate of the nitrating mixture is too fast.2. Inefficient cooling of the reaction vessel.3. Insufficient stirring. | 1. Immediately stop the addition of the nitrating mixture.[8]2. Ensure the reaction flask is adequately submerged in the ice-salt bath.3. Increase the stirring rate to improve heat transfer.4. Once the temperature is back within the desired range, resume the addition at a much slower rate.[8] |
| Temperature continues to rise after stopping the addition | The reaction has reached a critical point and is approaching thermal runaway. | 1. Prepare to quench the reaction by pouring it onto a large amount of crushed ice.[9]2. Alert a supervisor and be prepared to evacuate the area if the reaction cannot be controlled. |
| Low yield of the desired product | 1. The reaction temperature was too high, leading to byproduct formation.2. Incomplete reaction due to insufficient reaction time or too low a temperature.3. Loss of product during workup and purification. | 1. Review and optimize the temperature control for future experiments.2. After the addition is complete, allow the reaction to stir at the recommended temperature for the specified time to ensure completion.[5]3. Carefully perform the extraction and recrystallization steps to minimize product loss. |
| Formation of a dark-colored or oily product | The reaction temperature was likely too high, causing oxidation or the formation of polynitrated byproducts.[4] | 1. Purify the product through recrystallization, which may help remove some of the impurities.[10]2. For future reactions, maintain a lower and more consistent temperature throughout the addition of the nitrating mixture. |
Experimental Protocol: Nitration of Methyl 2-Hydroxybenzoate
This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Methyl 2-hydroxybenzoate (methyl salicylate)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Methanol (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a predetermined amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid.[11] This process is exothermic, so the mixture should be prepared in an ice bath and allowed to cool before use.
-
Reaction Setup: Place a measured amount of methyl 2-hydroxybenzoate into a round-bottom flask equipped with a magnetic stir bar. Add a calculated amount of concentrated sulfuric acid to the flask while cooling it in an ice-salt bath.[3]
-
Nitration: Begin stirring the methyl 2-hydroxybenzoate/sulfuric acid mixture and ensure the temperature is stable below 10°C. Slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 15-30 minutes.[1] Continuously monitor the temperature and adjust the addition rate to maintain it within the 0-10°C range.[1]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[11]
-
Workup: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.[9] The crude product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water to remove any residual acid.[11] The crude product can then be purified by recrystallization from a suitable solvent, such as methanol.[10]
Visualizations
Caption: Workflow for the nitration of methyl 2-hydroxybenzoate.
Caption: Logic diagram for troubleshooting temperature increases.
References
- 1. echemi.com [echemi.com]
- 2. youtube.com [youtube.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. amherst.edu [amherst.edu]
- 11. webassign.net [webassign.net]
Technical Support Center: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-hydroxy-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of methyl salicylate (methyl 2-hydroxybenzoate) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Q2: What are the most common byproducts in the synthesis of this compound?
The primary byproducts stem from the directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the benzene ring. While the desired product is the 3-nitro isomer, other positional isomers and over-nitrated compounds can form.
-
Methyl 2-hydroxy-5-nitrobenzoate: The hydroxyl group is an ortho, para-director, and the methyl ester is a meta-director. This makes the 5-position susceptible to nitration, leading to this common isomeric byproduct.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., elevated temperature or prolonged reaction time), dinitration can occur, yielding products such as methyl 2-hydroxy-3,5-dinitrobenzoate.[1]
-
Sulfonated Intermediates: One synthetic method intentionally creates a 3-nitro-5-sulfonic acid methyl salicylate intermediate to improve the yield of the 3-nitro isomer and simplify purification.[2] In a standard nitration, sulfonation of the ring can occur as a side reaction.
-
Unreacted Methyl Salicylate: Incomplete reaction will leave residual starting material in the product mixture.
Q3: My crude product is an oil and will not solidify. What is the likely cause?
An oily crude product often indicates the presence of significant impurities, particularly a mixture of nitro isomers and unreacted starting material. Insufficient cooling during the nitration process can also lead to the formation of oily byproducts.
Q4: How can I purify the crude this compound?
Recrystallization is the most effective method for purifying the crude product. A common and effective solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product will crystallize.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Formation of Isomeric Byproducts: The reaction conditions favored the formation of the 5-nitro isomer. | Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture to enhance regioselectivity for the 3-position. |
| Dinitration: The reaction temperature was too high, or the reaction was allowed to proceed for too long. | Strictly control the temperature, keeping it below 15°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-reaction. | |
| Incomplete Reaction: Insufficient nitrating agent or reaction time. | Ensure the correct stoichiometry of reagents. Allow the reaction to stir at room temperature for a short period after the addition of the nitrating mixture is complete. | |
| Product is Darkly Colored or a Tar | Oxidation/Decomposition: The reaction temperature was excessively high, leading to oxidative side reactions and decomposition of the starting material or product. Phenols are particularly susceptible to oxidation under strong acidic and nitrating conditions. | Maintain rigorous temperature control throughout the reaction. Ensure slow, dropwise addition of the nitrating mixture to the cooled methyl salicylate solution. |
| Difficulty in Isolating a Solid Product | Presence of Impurities: A high concentration of isomeric byproducts or unreacted starting material can lower the melting point of the mixture, resulting in an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, proceed with a workup and attempt purification via column chromatography before recrystallization. |
| Purification by Recrystallization is Ineffective | Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient difference in solubility for the product and impurities at high and low temperatures. | For this compound, a mixed solvent system like ethanol/water is often effective. Experiment with different solvent ratios to optimize crystal formation. |
Experimental Protocol: Nitration of Methyl Salicylate
Materials:
-
Methyl Salicylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Distilled Water
Procedure:
-
Preparation of Methyl Salicylate Solution: In a flask, cool a measured amount of methyl salicylate in an ice bath. Slowly add concentrated sulfuric acid while stirring, ensuring the temperature remains low.
-
Preparation of Nitrating Mixture: In a separate container, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the methyl salicylate solution. Maintain the reaction temperature below 10°C throughout the addition to minimize the formation of byproducts.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for a short period at room temperature.
-
Quenching: Carefully pour the reaction mixture over crushed ice in a beaker. The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude Methyl 2-hydroxy-3-nitrobenzoate
Welcome to the technical support center for the purification of crude Methyl 2-hydroxy-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining a high-purity product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark-colored oil and has not solidified. What should I do?
A1: The oily nature of the crude product often indicates the presence of significant impurities, which can depress the melting point and inhibit crystallization. Common impurities include isomeric byproducts (e.g., Methyl 2-hydroxy-5-nitrobenzoate), dinitrated products, and unreacted starting material (Methyl Salicylate).
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure seed crystal, add it to the solution.
-
Solvent Wash: If the product is immiscible with water, wash the crude oil with cold water to remove residual acids. For organic-soluble impurities, a wash with a minimal amount of cold non-polar solvent like hexane may help.
-
Column Chromatography: If the oil persists, direct purification by column chromatography is the most effective method to separate the desired product from the complex mixture of byproducts.
-
Q2: After recrystallization, the color of my product is still yellow, not the expected pale yellow or off-white. Why is this and how can I improve it?
A2: A persistent yellow to brownish color often indicates the presence of colored impurities, such as nitrophenolic byproducts or polymerization products formed under acidic conditions.
-
Troubleshooting Steps:
-
Decolorizing Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% w/w) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Second Recrystallization: A second recrystallization from a suitable solvent system can further remove colored impurities.
-
Solvent Choice: Ensure you are using an appropriate solvent for recrystallization. An ethanol/water mixture is often effective.
-
Q3: The melting point of my purified product is broad and lower than the literature value (93 °C). What does this indicate?
A3: A broad melting point range is a classic sign of an impure compound.[1] The impurities disrupt the crystal lattice, leading to melting over a range of temperatures and at a lower temperature than the pure substance.
-
Troubleshooting Steps:
-
Re-purify: The product requires further purification. If recrystallization was performed, try another recrystallization. If the melting point does not improve, column chromatography is recommended.
-
Check for Contamination: Ensure that the product is completely dry. Residual solvent can also depress the melting point.
-
Q4: My final yield after purification is very low. What are the potential causes and how can I improve it?
A4: Low yield can result from several factors, from an incomplete initial reaction to losses during the purification process.
-
Troubleshooting Steps:
-
Optimize Recrystallization: Using the minimum amount of hot solvent to dissolve the crude product is critical.[1] Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Minimize Transfers: Each transfer of the product from one vessel to another can lead to material loss.
-
Column Chromatography Losses: During column chromatography, some product may be lost if fractions are not collected and monitored carefully by TLC, or if the product streaks on the column.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for crude products that are substantially pure and solid.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. The crude product should be soluble in hot ethanol and insoluble in cold water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This method is ideal for purifying oily crude products or mixtures with multiple components.
-
Stationary Phase and Column Packing: Use silica gel (60-120 mesh) as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Start eluting with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 v/v) to elute the compounds from the column. The less polar impurities will elute first.
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified solid.
Data Presentation
The following tables provide illustrative quantitative data for crude and purified this compound. Actual values may vary depending on the specific reaction conditions and purity of the crude product.
Table 1: Physical Properties
| Property | Crude Product | Purified Product |
| Appearance | Yellow to brown oil or solid | Pale yellow crystalline solid |
| Melting Point | 75-85 °C (broad) | 92-93 °C (sharp)[2] |
Table 2: Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Crude Product (Illustrative δ, ppm) | Purified Product (Expected δ, ppm) | Notes on Impurities in Crude Sample |
| -OH | ~11.5 (broad s) | ~11.5 (s, 1H) | The broadness may indicate the presence of acidic impurities. |
| Aromatic H | 8.25-6.80 (complex m) | 8.22 (dd, 1H), 7.70 (dd, 1H), 7.05 (t, 1H) | Additional peaks from starting material (Methyl Salicylate) and isomeric byproducts (e.g., Methyl 2-hydroxy-5-nitrobenzoate) may be present. |
| -OCH₃ | ~3.95 (multiple s) | ~3.98 (s, 3H) | A separate singlet for the starting material's methoxy group might be visible around 3.93 ppm.[3] |
Visualizations
Experimental Workflows
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Solved 2. Comment on the observed melting points of the | Chegg.com [chegg.com]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
preventing polysubstitution in the nitration of methyl salicylate
Technical Support Center: Nitration of Methyl Salicylate
Welcome to the technical support center for synthetic chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the nitration of methyl salicylate, with a specific focus on preventing polysubstitution and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of dinitrated byproducts in my reaction?
A1: Polysubstitution occurs when the initial mononitrated product is reactive enough to undergo a second nitration.[1][2] Methyl salicylate's hydroxyl (-OH) group is strongly activating, making the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution.[3][4] While the first added nitro group is deactivating, aggressive reaction conditions—such as high temperatures, high concentrations of the nitrating agent, or extended reaction times—can overcome this deactivation and lead to the formation of dinitrated products.
Q2: How can I control the reaction to favor mononitration over polysubstitution?
A2: To favor monosubstitution, the reactivity of the electrophile and the reaction conditions must be carefully controlled. Key strategies include:
-
Low Temperature: Running the reaction at low temperatures (e.g., in an ice bath) reduces the overall reaction rate and decreases the likelihood of the less reactive mononitrated product reacting further.[5][6]
-
Slow Reagent Addition: Adding the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise and slowly to the methyl salicylate solution ensures that the concentration of the powerful nitronium ion (NO₂⁺) electrophile remains low at any given moment.[5][7]
-
Stoichiometric Control: Using a precise molar equivalent of the nitrating agent relative to the methyl salicylate can help prevent excess electrophile from being available for a second substitution.
-
Milder Nitrating Agents: In some cases, using a less aggressive nitrating agent, such as iron (III) nitrate, can provide better control and selectivity for mononitration.[8]
Q3: The hydroxyl and ester groups on methyl salicylate direct to different positions. Which mononitrated isomer should I expect?
A3: The regiochemical outcome is determined by the directing effects of the two substituents.
-
The hydroxyl (-OH) group is a powerful activating ortho-, para-director.[4][9][10]
-
The methyl ester (-COOCH₃) group is a deactivating meta-director.[9]
The strongly activating -OH group dominates the directing effect. Therefore, the nitro group will preferentially add to the positions ortho and para to the hydroxyl group, which correspond to the C3 and C5 positions. You should expect a mixture of methyl 3-nitrosalicylate and methyl 5-nitrosalicylate as the primary mononitrated products.[8]
Q4: How can I analyze the product mixture to determine the ratio of mono- to polysubstituted products?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for separating and quantifying the components of your product mixture.[11][12][13][14] These methods can clearly distinguish between the starting material, the different mononitrated isomers, and any dinitrated byproducts, allowing for accurate determination of product ratios and reaction success.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of methyl salicylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Yield of Dinitrated Product | 1. Reaction temperature is too high.2. Nitrating agent was added too quickly.3. Excess nitrating agent was used. | 1. Maintain the reaction temperature at or below 5-10°C using an ice-water bath.[5]2. Add the nitrating mixture dropwise over an extended period (e.g., 15-30 minutes) with vigorous stirring.[5][7]3. Use a 1:1 molar ratio of nitric acid to methyl salicylate. |
| Low Overall Yield | 1. Incomplete reaction.2. Product loss during workup and purification. | 1. Ensure the reaction is stirred for a sufficient amount of time after reagent addition (e.g., 15-20 minutes at room temperature).[1][5]2. When quenching the reaction on ice, allow sufficient time for complete precipitation of the product before filtration.[5][6]3. Wash the crude product with ice-cold solvents to minimize dissolution.[5] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as dinitrated byproducts or unreacted starting material.2. Insufficient cooling during precipitation. | 1. Recrystallize the crude product from a suitable solvent, such as methanol, to purify the desired mononitrated ester.[5]2. Ensure the reaction mixture is poured into a sufficient quantity of ice to keep the temperature low during quenching, promoting clean precipitation.[6] |
Experimental Protocols
Protocol: Controlled Mononitration of Methyl Salicylate
This protocol is adapted from established procedures for synthesizing methyl 5-nitrosalicylate and methyl 3-nitrobenzoate.[5][6][7]
Materials:
-
Methyl Salicylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol (for recrystallization)
-
Ice
-
Deionized Water
Procedure:
-
In a flask, carefully add 0.45 mL of concentrated sulfuric acid to 0.21 mL of methyl benzoate. Place the flask in an ice-water bath to cool.[5]
-
Separately, prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio. Cool this mixture in an ice bath.[5]
-
With continuous stirring, add the cold nitrating mixture to the methyl salicylate solution drop by drop over a period of 15 minutes. It is critical to maintain the temperature of the reaction mixture below 10°C.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for an additional 15 minutes.[5]
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker to precipitate the crude product.[1][6]
-
Isolate the solid product by vacuum filtration.
-
Wash the crude product twice with 1 mL of cold water, followed by two washes with 0.3 mL of ice-cold methanol to remove residual acids and impurities.[5]
-
Purify the product by recrystallization from hot methanol.[5]
Visual Guides
Troubleshooting Flowchart for Polysubstitution
Caption: Troubleshooting workflow for addressing polysubstitution.
Nitration Reaction Pathways
Caption: Reaction pathways for mono- and polysubstitution.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. Page loading... [guidechem.com]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Color Changes in Methyl 2-hydroxy-3-nitrobenzoate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected color changes during reactions involving Methyl 2-hydroxy-3-nitrobenzoate. The following information provides troubleshooting advice, frequently asked questions, relevant quantitative data, and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to color changes in reactions with this compound.
Q1: My reaction mixture turned yellow after adding a basic solution. Is this normal?
A1: Yes, a yellow coloration upon addition of a base is an expected outcome. This compound is a nitrophenol derivative. The phenolic proton is acidic and will be deprotonated under basic conditions to form a phenolate ion. This phenolate ion is resonance-stabilized, and the extended conjugation of pi electrons results in a shift of the absorption maximum to a longer wavelength, causing the solution to appear yellow.[1][2][3] Many nitrophenols are used as pH indicators for this reason.[1][2]
Q2: During the synthesis or a subsequent reaction, my solution turned brown or dark. What could be the cause?
A2: A brown or dark coloration often indicates oxidation of the phenolic compound.[4] Phenols are susceptible to oxidation, which can be initiated by strong oxidizing agents, exposure to air (especially under basic conditions), or the presence of metal ions.[4] The oxidation process can form highly colored byproducts such as quinones or quinhydrone complexes.[4]
Troubleshooting Steps for Brown/Dark Coloration:
-
Inert Atmosphere: If sensitivity to air is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Check Reagent Purity: Ensure that your starting materials and reagents are free from oxidizing impurities.
-
Avoid Strong Oxidants: Be mindful of using strong oxidizing agents in the presence of the phenolic ring unless intended for a specific transformation.[5]
Q3: I am performing a nitration reaction to synthesize this compound, and the reaction mixture is developing a dark color. What should I do?
A3: Nitration of phenols can be accompanied by oxidative side reactions, leading to the formation of tarry, dark-colored materials.[6] This is often due to the strong oxidizing nature of the nitrating agent (e.g., nitric acid).
Troubleshooting Steps for Nitration Reactions:
-
Temperature Control: Maintain a low reaction temperature, typically by using an ice bath, to minimize side reactions.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating and excessive oxidation.
-
Milder Nitrating Agents: Consider using milder nitrating agents or alternative procedures, such as those employing phase-transfer catalysts with dilute nitric acid, which can offer higher selectivity and reduce oxidative byproducts.[7]
Q4: Can impurities in my starting material cause unexpected color changes?
A4: Yes, impurities in the starting this compound or other reagents can lead to color changes. For instance, the presence of trace metals can catalyze oxidation reactions.[4] If the starting material is impure, consider purification by recrystallization before use.
Quantitative Data
The following table summarizes key quantitative data related to the color changes of nitrophenols, which are structurally analogous to this compound.
| Parameter | Value | Compound | Conditions | Source |
| pH for Color Change | Colorless below pH 5.4, Yellow above pH 7.5 | 4-Nitrophenol | Aqueous Solution | [1] |
| Absorbance Maximum (λmax) of Protonated Form | 317 nm | 4-Nitrophenol | Aqueous Solution | [5] |
| Absorbance Maximum (λmax) of Deprotonated (Phenolate) Form | 400 nm | 4-Nitrophenolate ion | Aqueous Solution with NaBH4 | [5] |
Experimental Protocols
Representative Protocol: Nitration of an Aromatic Ester
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Methyl benzoate (or methyl salicylate)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine the methyl ester with concentrated sulfuric acid, and cool the mixture in an ice bath with stirring.[8][9]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[10]
-
Slowly add the nitrating mixture dropwise to the cooled solution of the methyl ester, ensuring the temperature of the reaction mixture is maintained at a low level (e.g., 5-15°C).[8]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 15-30 minutes).[8]
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.[8][9]
-
Collect the solid product by vacuum filtration and wash with cold water.[9]
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol.[9]
Visualizations
Below are diagrams illustrating key concepts related to troubleshooting color changes in this compound reactions.
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Potential pathways leading to color changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl salicylate: a reactive chemical warfare agent surrogate to detect reaction with hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. southalabama.edu [southalabama.edu]
- 10. aiinmr.com [aiinmr.com]
Technical Support Center: Optimizing Reactions with Methyl 2-hydroxy-3-nitrobenzoate
Welcome to the technical support center for optimizing solvent conditions in reactions involving Methyl 2-hydroxy-3-nitrobenzoate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and what types of reactions can it undergo?
This compound has three primary reactive sites: the phenolic hydroxyl group, the aromatic ring, and the nitro group. This allows for several types of transformations:
-
O-Alkylation/Etherification at the phenolic hydroxyl group.
-
Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces a group on the aromatic ring (though less common without a better leaving group).
-
Reduction of the nitro group to an amine.
-
Hydrolysis of the methyl ester to a carboxylic acid.
Q2: How does the electronic nature of this compound influence its reactivity?
The presence of the electron-withdrawing nitro group significantly impacts the molecule's reactivity.
-
It increases the acidity of the phenolic hydroxyl group , making it easier to deprotonate for reactions like Williamson ether synthesis.
-
It activates the aromatic ring for nucleophilic attack , although a good leaving group is typically required for a substitution to occur.
-
The nitro group itself can be reduced to an amino group under various conditions.
Q3: What are the general considerations for solvent selection in reactions with this compound?
The choice of solvent is critical and depends on the specific reaction being performed. Key factors to consider include:
-
Solubility of this compound and other reagents.
-
Polarity of the solvent (polar protic vs. polar aprotic) can influence reaction rates and mechanisms.
-
Boiling point of the solvent to ensure appropriate reaction temperatures.
-
Inertness of the solvent to avoid unwanted side reactions.
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis) of the Phenolic Hydroxyl Group
This reaction involves the deprotonation of the phenolic hydroxyl group followed by reaction with an alkyl halide to form an ether.
Common Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Alkyl halide is not reactive enough. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions if using a strong base. 2. Use a more reactive alkyl halide (iodide > bromide > chloride). 3. Increase the reaction temperature, but monitor for potential side reactions. |
| Low Yield | 1. C-alkylation as a side reaction. 2. Hydrolysis of the methyl ester. | 1. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[1] 2. Ensure the base is not excessively strong or used in large excess, and keep the reaction temperature as low as possible. |
| Formation of Multiple Products | 1. Both O- and C-alkylation are occurring.[1] 2. The alkyl halide is undergoing elimination reactions. | 1. As mentioned, solvent choice is crucial. Protic solvents can favor C-alkylation. 2. Use a less hindered base and a lower reaction temperature. |
Experimental Protocol: General Procedure for O-Alkylation
-
Dissolve this compound in a dry, polar aprotic solvent such as DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., anhydrous potassium carbonate, 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for salt formation.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Chemoselective Reduction of the Nitro Group
The goal is to reduce the nitro group to an amine while preserving the methyl ester functionality.
Common Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduction of the Ester Group | 1. The reducing agent is too strong. | 1. Use a chemoselective reducing agent. NaBH₄-FeCl₂ in a suitable solvent is reported to be effective for the selective reduction of nitro groups in the presence of esters.[2][3] |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Low reaction temperature. 3. Catalyst poisoning (if applicable). | 1. Increase the equivalents of the reducing agent. 2. Gently warm the reaction mixture if the reagents are stable at higher temperatures. 3. Use a fresh catalyst or a different reduction method. |
| Low Yield of Desired Amine | 1. Formation of side products (e.g., azo or azoxy compounds). 2. Difficult purification. | 1. Ensure complete reduction by using sufficient reducing agent and adequate reaction time. 2. The resulting amine may be polar. Consider different chromatographic conditions or derivatization for easier isolation. |
Experimental Protocol: Selective Nitro Group Reduction with NaBH₄-FeCl₂ [2][3]
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as a mixture of methanol and water.
-
Add FeCl₂ (as a catalyst or stoichiometric reagent, depending on the specific protocol) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solvent Selection Guide
The choice of solvent can significantly influence the outcome of a reaction. The following table provides a general guide for selecting solvents for different reaction types with this compound.
| Reaction Type | Recommended Solvents | Rationale |
| O-Alkylation (Williamson) | DMF, Acetonitrile, Acetone | Polar aprotic solvents favor O-alkylation over C-alkylation by not solvating the phenoxide ion as strongly as protic solvents.[1] |
| Mitsunobu Reaction | THF, Dioxane | Ethereal solvents are commonly used and often provide a good balance of solubility and reactivity.[4] |
| Nitro Group Reduction (Catalytic Hydrogenation) | Methanol, Ethanol, Ethyl Acetate | These solvents are good at dissolving the starting material and are compatible with common hydrogenation catalysts like Pd/C. |
| Nitro Group Reduction (Metal/Acid) | Ethanol/Water mixtures, Acetic Acid | Protic solvents are necessary for these types of reductions. |
| Ester Hydrolysis (Basic) | Water, Methanol/Water, THF/Water | A protic solvent is required for the hydrolysis mechanism. The addition of a co-solvent can improve the solubility of the starting material. |
Disclaimer: The experimental protocols and troubleshooting advice provided here are intended as a general guide. The optimal conditions for any given reaction may vary and should be determined experimentally. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
challenges in the scale-up synthesis of Methyl 2-hydroxy-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 2-hydroxy-3-nitrobenzoate. The guidance focuses on addressing specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound? A1: The most common method is the electrophilic aromatic substitution (nitration) of Methyl 2-hydroxybenzoate (Methyl Salicylate). This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled temperature conditions.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile.[1][2]
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale? A2: Scaling up the nitration of methyl salicylate introduces significant challenges that are less apparent at the bench scale.[3] Key issues include:
-
Thermal Management: The reaction is highly exothermic, and improper heat dissipation in large reactors can lead to thermal runaways, side reactions, and decreased yield.[3][4]
-
Mixing Efficiency: Achieving uniform mixing in a large volume is difficult. Poor mixing can create localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities.[3]
-
Reagent Addition Rate: The controlled, slow addition of the nitrating mixture is critical. On a large scale, this requires precise pumping and monitoring to prevent temperature spikes.[1]
-
Impurity Profile: Side reactions that are minor at a small scale can become significant and problematic during scale-up, complicating purification.[3]
Q3: Why is strict temperature control so crucial for this reaction? A3: Temperature control is paramount for both safety and product purity. The nitration of aromatic compounds is a fast and highly exothermic process.[4] Failure to maintain low temperatures (typically between 0°C and 15°C) can lead to a rapid increase in the reaction rate, resulting in reduced yields and the formation of unwanted byproducts, such as dinitrated compounds and oxidation products. In a worst-case scenario, loss of temperature control can pose a significant explosion risk.[4]
Q4: What are the most common impurities and side-products? A4: Several impurities can form during the synthesis:
-
Isomeric Products: While the hydroxyl group of methyl salicylate directs nitration primarily to the 3- and 5-positions, the formation of other isomers like Methyl 2-hydroxy-5-nitrobenzoate is possible.[5]
-
Dinitrated Products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, dinitration can occur.[6][7]
-
Oxidation Products: The potent nitrating mixture can oxidize the starting material or product, especially at elevated temperatures, leading to nitrophenolic compounds.[6]
-
Unreacted Starting Material: An incomplete reaction will leave residual Methyl Salicylate.
-
Hydrolysis: The acidic conditions can potentially hydrolyze the methyl ester to 2-hydroxy-3-nitrobenzoic acid.[8]
Q5: What are the essential safety precautions for this synthesis? A5: The synthesis involves highly hazardous materials and a reactive process. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[1]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[9]
-
Controlled Addition: Add the nitrating agents slowly and carefully, with efficient stirring and cooling, to manage the exothermic reaction.[10]
-
Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[1][10] Handle them with extreme care.
-
Quenching: The process of pouring the reaction mixture onto ice (quenching) should be done carefully to control the release of heat and fumes.[1]
Troubleshooting Guide
Problem: The reaction yielded a low amount of product or no product at all.
-
Potential Cause: The reaction temperature was not maintained within the optimal range (e.g., 0-15°C).[11] Deviations can halt the reaction or favor side reactions.
-
Recommended Action: Ensure the cooling bath is adequate for the scale of the reaction. Monitor the internal temperature continuously and adjust the addition rate of the nitrating mixture to maintain the target temperature. For larger scales, a jacketed reactor with a dedicated cooling system is essential.[3]
-
Potential Cause: The purity of the starting Methyl Salicylate was low.
-
Recommended Action: Use high-purity Methyl Salicylate that dissolves in sulfuric acid without coloration. Impurities in the starting material can interfere with the reaction.
-
Potential Cause: Inefficient mixing led to poor mass transfer.
-
Recommended Action: On a lab scale, ensure vigorous magnetic or mechanical stirring. For scale-up, the stirrer design (e.g., impeller type, baffle presence) must be optimized to ensure homogeneity throughout the reactor volume.[3]
Problem: The final product is an oil or a sticky gel, not a crystalline solid.
-
Potential Cause: The presence of significant impurities, particularly isomeric byproducts or oily dinitrated compounds, can inhibit crystallization.[6][8]
-
Recommended Action: Wash the crude product with ice-cold methanol or ethanol to remove more soluble impurities. Proceed with careful recrystallization, possibly testing different solvent systems. If the product remains oily, purification by column chromatography may be necessary.
-
Potential Cause: The methyl ester may have been hydrolyzed to the corresponding carboxylic acid under the acidic conditions.[8]
-
Recommended Action: Ensure all reagents and glassware are dry before starting the reaction. Minimize the amount of water present during workup until after the product has precipitated.
Problem: The purified product has a low or broad melting point.
-
Potential Cause: The product is still impure. The expected melting point for pure this compound is approximately 129-133°C. A lower, broad melting point indicates the presence of contaminants.
-
Recommended Action: Repeat the recrystallization process.[7] Ensure the minimum amount of hot solvent is used to dissolve the product and that cooling is slow to allow for the formation of well-defined crystals. Wash the filtered crystals with a small amount of ice-cold solvent.
-
Potential Cause: The product is not completely dry. Residual solvent will depress the melting point.
-
Recommended Action: Dry the crystals thoroughly under vacuum.
Data Presentation
Table 1: Key Reaction Parameters and Scale-Up Considerations
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations | Rationale |
| Temperature | 0 - 15 °C[11] | Must be strictly maintained with a jacketed reactor and efficient cooling system. | Highly exothermic reaction; prevents side reactions and ensures safety.[3][4] |
| Reagent Addition | Manual dropwise addition via pipette or dropping funnel. | Automated, calibrated pump system for slow, controlled addition. | Prevents localized heating and concentration gradients, ensuring consistent reaction.[3] |
| Mixing | Magnetic stir bar or overhead mechanical stirrer. | Engineered impeller/baffle system designed for the specific reactor geometry. | Ensures thermal and reactant homogeneity, critical for consistent product quality.[3] |
| Quenching | Pouring reaction mixture onto crushed ice in a beaker.[10] | Controlled transfer into a separate, cooled, and stirred quenching vessel. | Manages the large amount of heat generated during quenching on a larger scale. |
Table 2: Common Impurities in this compound Synthesis
| Impurity | Chemical Name | Formula | Potential Reason for Formation |
| Isomeric Byproduct | Methyl 2-hydroxy-5-nitrobenzoate | C₈H₇NO₅ | Alternative electrophilic attack position on the aromatic ring.[5] |
| Dinitration Product | Methyl 2-hydroxy-3,5-dinitrobenzoate | C₈H₆N₂O₇ | Reaction temperature too high or excess nitrating agent.[7] |
| Hydrolysis Product | 2-hydroxy-3-nitrobenzoic acid | C₇H₅NO₅ | Presence of water and strong acid, especially at elevated temperatures.[8] |
| Starting Material | Methyl 2-hydroxybenzoate | C₈H₈O₃ | Incomplete reaction due to insufficient time, low temperature, or poor mixing. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis This protocol is a representative synthesis adapted from established procedures.
-
Preparation: In a flask, dissolve Methyl Salicylate in concentrated sulfuric acid (approx. 2 parts H₂SO₄ to 1 part ester by volume).
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to between 0°C and 5°C with continuous stirring.
-
Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this nitrating mixture in the ice bath.
-
Addition: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl salicylate solution. The rate of addition must be controlled to ensure the internal temperature does not rise above 10-15°C.[1][11]
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 10-15 minutes, letting it slowly warm to room temperature.[10]
-
Quenching: Carefully pour the reaction mixture over a beaker filled with crushed ice, stirring continuously. A solid precipitate should form.[1][10]
-
Isolation: Once all the ice has melted, collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with several portions of ice-cold water to remove residual acids.[12]
Protocol 2: Purification by Recrystallization This protocol is based on common laboratory purification methods.[7]
-
Solvent Selection: Transfer the crude, air-dried product to an Erlenmeyer flask. A mixture of ethanol and water is a common choice for recrystallization.[10]
-
Dissolution: Add a small amount of distilled water to the crude solid and heat the mixture. The crude product may melt into an oil.
-
Co-solvent Addition: While heating, add hot ethanol portion-wise until the oily substance just dissolves completely to form a clear solution.[10] Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: To maximize yield, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Final Wash & Dry: Wash the crystals with a small amount of ice-cold water or ethanol/water mixture. Allow the crystals to dry completely, preferably in a vacuum oven at a low temperature (e.g., <50°C).[10]
Visualizations
Caption: Figure 1. Simplified reaction pathway for the electrophilic nitration of Methyl Salicylate.
Caption: Figure 2. A typical workflow for the synthesis and purification of the target compound.
Caption: Figure 3. A logical decision tree for troubleshooting common synthesis problems.
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. aiinmr.com [aiinmr.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. issr.edu.kh [issr.edu.kh]
Technical Support Center: Identifying and Characterizing Impurities in Methyl 2-hydroxy-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-3-nitrobenzoate. The following sections offer detailed guidance on identifying and characterizing potential impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
A1: Impurities in this compound typically originate from the starting materials, side reactions during synthesis, or degradation. The most common synthesis route is the nitration of methyl salicylate. Therefore, potential impurities include:
-
Starting Materials and Reagents:
-
Methyl Salicylate: Unreacted starting material.
-
Salicylic Acid: Hydrolysis product of methyl salicylate or an impurity in the starting material.
-
Methanol: Residual solvent from the esterification of salicylic acid or from recrystallization.
-
-
Isomeric Byproducts:
-
Methyl 2-hydroxy-5-nitrobenzoate: The major isomeric byproduct of the nitration of methyl salicylate. The hydroxyl and methoxycarbonyl groups direct nitration to the 3- and 5-positions.
-
Other Positional Isomers: Depending on the reaction conditions, other minor isomeric impurities might be present.
-
-
Over-reaction Byproducts:
-
Methyl 2-hydroxy-3,5-dinitrobenzoate: Formed if the nitration conditions are too harsh.
-
Q2: My HPLC analysis shows an unexpected peak. How can I tentatively identify it?
A2: An unexpected peak in your HPLC chromatogram can be an impurity. A systematic approach to its tentative identification involves:
-
Reviewing the Synthesis: Consider the starting materials, reagents, and reaction conditions to hypothesize potential side products or unreacted components.
-
Spiking Study: If you have standards of suspected impurities (e.g., methyl salicylate, salicylic acid, methyl 2-hydroxy-5-nitrobenzoate), inject a mixture of your sample and a small amount of the standard. An increase in the peak area of the unknown peak suggests it is the spiked compound.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is crucial for identification.
-
Forced Degradation Study: Subjecting your sample to stress conditions (acid, base, heat, light, oxidation) can help to understand if the impurity is a degradation product.
Q3: I am having trouble with peak shape in my HPLC analysis of this compound. What are the common causes and solutions?
A3: Poor peak shape, such as tailing or fronting, can compromise the accuracy and resolution of your analysis.[1] For nitroaromatic compounds, common causes include:
-
Secondary Interactions: The nitro and hydroxyl groups can interact with active sites (silanols) on the silica-based column packing, leading to peak tailing.
-
Solution: Use a mobile phase with a competitive additive like triethylamine or a lower pH to suppress silanol ionization. Employing a high-purity, end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. For acidic compounds like this compound, a lower pH is generally preferred.
-
-
Contamination: A blocked column frit or contamination can distort peak shape.
-
Solution: Use guard columns and filter your samples and mobile phases. If contamination is suspected, flush the column with a strong solvent.[1]
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Injection issue (air bubble in syringe, clogged injector). | 1. Purge the injection port. 2. Ensure the sample loop is completely filled. 3. Check for leaks in the system. |
| Detector issue (lamp off, incorrect wavelength). | 1. Verify the detector lamp is on. 2. Ensure the detection wavelength is appropriate for nitroaromatic compounds (typically in the UV range). | |
| Peak Tailing | Secondary interactions with the column. | 1. Lower the mobile phase pH. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Use a highly end-capped column. |
| Column void or contamination. | 1. Reverse flush the column (if permissible by the manufacturer). 2. Replace the column if the problem persists. | |
| Peak Fronting | Sample overload. | 1. Dilute the sample. 2. Decrease the injection volume. |
| Incompatible sample solvent. | 1. Dissolve the sample in the mobile phase if possible. | |
| Split Peaks | Partially blocked column frit. | 1. Replace the inline filter and column frit. |
| Column void. | 1. Replace the column. |
GC-MS Analysis Troubleshooting
Nitroaromatic compounds can be thermally labile, which can present challenges in GC-MS analysis.[2][3]
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Poor Sensitivity | Thermal degradation in the inlet. | 1. Lower the inlet temperature. A starting point of 250°C is common, but optimization may be required.[2][3] 2. Use a pulsed splitless injection to minimize residence time in the inlet. |
| Active sites in the inlet liner. | 1. Use a deactivated inlet liner. | |
| Peak Tailing | Adsorption on active sites. | 1. Use a deactivated liner and column. 2. Ensure a proper column installation. |
| Co-elution with matrix components. | 1. Optimize the oven temperature program for better separation. | |
| Irreproducible Results | Inconsistent vaporization in the inlet. | 1. Optimize the inlet temperature and pressure. |
| Sample degradation. | 1. Analyze the sample promptly after preparation. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Incomplete dissolution of the sample. | 1. Ensure the sample is fully dissolved. Gentle warming or sonication may help. |
| Paramagnetic impurities. | 1. Filter the sample if particulates are present. | |
| Poor Signal-to-Noise Ratio | Low sample concentration. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. |
| Impurity Peaks Overlap with Analyte Peaks | Insufficient resolution. | 1. Use a higher-field NMR spectrometer if available. 2. Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound and a Key Isomeric Impurity
| Property | This compound | Methyl 2-hydroxy-5-nitrobenzoate (Isomer) |
| Molecular Formula | C₈H₇NO₅ | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol [4] | 197.14 g/mol |
| CAS Number | 22621-41-6[4] | 17302-46-4[5] |
| Melting Point | 127-132 °C | 113-119 °C[5] |
| GC-MS (m/z) | Top Peak: 165; 2nd Highest: 197; 3rd Highest: 166[4] | Data not specifically found, but expected to be similar to the 3-nitro isomer. |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Note: The following are representative chemical shifts for related compounds and should be used as a guide. Actual shifts can vary based on solvent and concentration.
| Proton | Methyl 3-nitrobenzoate | Methyl Salicylate (Starting Material) |
| -OCH₃ | 3.93 | 3.93[6] |
| Aromatic H | 7.50 - 8.76 | 6.87 - 7.81[6] |
| -OH | N/A | 10.74[6] |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This is a general method and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General GC-MS Method for Identification
This is a general method and may require optimization, especially the inlet temperature.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (optimize between 220-280 °C).
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.
Protocol 3: NMR Sample Preparation for Impurity Characterization
-
Sample Amount: Accurately weigh 5-10 mg of the sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid) to the sample. The standard should have a resonance that does not overlap with the analyte or impurity signals.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative measurements (qNMR), ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all protons.
-
Acquire a ¹³C NMR spectrum and consider 2D NMR experiments (COSY, HSQC, HMBC) for detailed structural elucidation of unknown impurities.
-
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Logic diagram for troubleshooting common HPLC peak shape issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. This compound | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. B25278.30 [thermofisher.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
work-up procedures to remove acidic impurities from Methyl 2-hydroxy-3-nitrobenzoate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up procedures to remove acidic impurities from Methyl 2-hydroxy-3-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly concerning the removal of acidic impurities.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | - Incomplete extraction of the product from the aqueous layer. - Hydrolysis of the ester group by using too strong a base. - Product loss during transfers between vessels. | - Perform multiple extractions with the organic solvent to ensure complete recovery. - Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the wash instead of strong bases like sodium hydroxide (NaOH).[1][2] - Ensure careful and complete transfer of all phases. Rinse glassware with a small amount of the organic solvent. |
| Product is Contaminated with Starting Material (e.g., Salicylic Acid) | - Insufficient washing with the basic solution. - The pH of the aqueous wash was not high enough to deprotonate the acidic impurity. | - Increase the volume or number of washes with the basic solution. - Ensure the basic solution is of the correct concentration (e.g., 0.5 M Sodium Carbonate).[3] - Check the pH of the aqueous layer after washing to ensure it is basic. |
| Oily Product Instead of Solid Crystals | - Presence of impurities that lower the melting point. - The product is not fully free of solvent. | - Ensure thorough washing to remove all acidic byproducts. - Consider an additional purification step such as recrystallization or column chromatography.[4] - Dry the product thoroughly under vacuum. |
| Discoloration of the Final Product (Yellow/Orange) | - Presence of nitrophenolic impurities or other colored byproducts.[4] | - Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can help remove colored impurities.[5][6] - Activated carbon treatment during recrystallization may also be effective. |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel. - High concentration of solutes. | - Gently invert the separatory funnel for mixing instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic impurities I need to remove from my crude this compound?
A1: The primary acidic impurities are typically residual nitrating acids (sulfuric acid and nitric acid) and any unreacted starting material if it was acidic, such as salicylic acid derivatives.[7] Side-products from the nitration reaction can also be acidic in nature.
Q2: What is the recommended work-up procedure to remove these acidic impurities?
A2: A standard and effective method is an acid-base extraction.[1][2][8][9][10] The general protocol involves dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and then washing this organic solution with an aqueous basic solution.
Q3: Which basic solution should I use for the wash?
A3: A weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is recommended.[2][3] These are strong enough to neutralize and extract acidic impurities into the aqueous layer without causing significant hydrolysis of your ester product.[1]
Q4: Why shouldn't I use a strong base like sodium hydroxide (NaOH)?
A4: Using a strong base like NaOH can lead to the hydrolysis of the methyl ester group in your product, converting it back to the carboxylic acid, which would then be lost into the aqueous layer, significantly reducing your yield.[1]
Q5: How do I know if I have effectively removed the acidic impurities?
A5: You can test the pH of the aqueous wash after the extraction; it should be neutral or slightly basic. For a more rigorous assessment, you can use Thin Layer Chromatography (TLC) to compare your purified product against a sample of the crude material and the starting materials.[11] The spot corresponding to the acidic impurity should be absent or significantly diminished in the purified sample.
Q6: What should I do after the basic wash?
A6: After washing with the basic solution, it is good practice to wash the organic layer with water to remove any remaining base, followed by a wash with brine to help break any emulsions and start the drying process. Finally, the organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the purified product.[3]
Experimental Protocol: Acid-Base Extraction for Purification
This protocol outlines the steps for removing acidic impurities from a crude sample of this compound.
-
Dissolution : Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Aqueous Wash with Weak Base : Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 0.5 M sodium carbonate (Na₂CO₃) to the separatory funnel.[3]
-
Extraction : Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup, especially when using bicarbonate or carbonate which can produce CO₂ gas upon reaction with acid.[3] Avoid vigorous shaking to prevent emulsion formation.
-
Separation : Allow the layers to separate completely. The organic layer contains your desired product, while the aqueous layer contains the salts of the acidic impurities.
-
Draining : Drain the lower aqueous layer.
-
Repeat : Repeat the wash with the basic solution (steps 2-5) one or two more times to ensure complete removal of acidic impurities.
-
Water Wash : Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Brine Wash : Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water.
-
Drying : Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration : Filter the solution to remove the drying agent.
-
Solvent Removal : Remove the organic solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Workflow for Acidic Impurity Removal
Caption: Workflow diagram for the removal of acidic impurities from this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. benchchem.com [benchchem.com]
- 5. chemhume.co.uk [chemhume.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. vernier.com [vernier.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. southalabama.edu [southalabama.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-hydroxy-3-nitrobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 2-hydroxy-3-nitrobenzoate and its structural isomers. Understanding the nuanced differences in reactivity among these closely related compounds is paramount for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where precise control over reaction kinetics and product distribution is essential. This document synthesizes theoretical principles with available experimental data to offer a clear perspective on how substituent positioning governs the chemical behavior of these molecules.
Factors Influencing Reactivity
The reactivity of this compound and its isomers is primarily dictated by the electronic and steric effects imparted by the hydroxyl (-OH), nitro (-NO₂), and methoxycarbonyl (-COOCH₃) groups on the benzene ring. These effects modulate the electron density at the reaction centers, namely the carbonyl carbon of the ester and the phenolic proton.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group (-I, -M), which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. Conversely, the hydroxyl group is an activating group (+M > -I), donating electron density to the ring. The methoxycarbonyl group is deactivating (-I, -M). The interplay of these electronic effects, dictated by their relative positions (ortho, meta, para), determines the overall reactivity.
-
Steric Effects: The proximity of substituents to the reactive ester group can sterically hinder the approach of nucleophiles, thereby slowing down reaction rates. This is particularly relevant for ortho-substituted isomers.
-
Intramolecular Hydrogen Bonding: In isomers where the hydroxyl and nitro or carbonyl groups are ortho to each other, intramolecular hydrogen bonding can influence the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon.
Comparative Reactivity Data
| Isomer (Parent Acid) | pKa of Parent Acid | Predicted Relative Hydrolysis Rate | Key Influencing Factors |
| 2-Hydroxy-3-nitrobenzoic acid | ~2.9 (estimated) | High | Strong electron withdrawal from the nitro group ortho to the hydroxyl and meta to the carboxyl group. Potential for intramolecular hydrogen bonding. |
| 2-Hydroxy-4-nitrobenzoic acid | 2.22 | Very High | Nitro group is para to the hydroxyl group and meta to the carboxyl group, exerting a strong -M effect that significantly increases acidity. |
| 2-Hydroxy-5-nitrobenzoic acid | 2.28[1] | High | Nitro group is para to the carboxyl group, exerting a strong electron-withdrawing effect. |
| 3-Hydroxy-4-nitrobenzoic acid | 3.44 | Moderate | Nitro group is ortho to the carboxyl group, increasing acidity through its -I effect. The hydroxyl group at the meta position has a weaker influence. |
| 4-Hydroxy-3-nitrobenzoic acid | 3.47 | Moderate | Nitro group is meta to the carboxyl group, and the para-hydroxyl group is electron-donating, slightly decreasing the acidity compared to 3-nitrobenzoic acid (pKa 3.46[2]). |
Note: The pKa values are for the corresponding hydroxynitrobenzoic acids and are used to infer the relative reactivity of the methyl esters. Estimated values are based on the known effects of substituents.
Experimental Protocols
To facilitate direct comparison, researchers can employ the following standardized protocols to determine the alkaline hydrolysis rates and pKa values of the isomers.
Experimental Protocol for Determination of Alkaline Hydrolysis Rate Constant
This procedure is based on monitoring the disappearance of the ester over time using UV-Vis spectrophotometry.
Materials:
-
This compound isomer
-
Sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Ethanol (or other suitable co-solvent)
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ester (e.g., 1 mM) in ethanol.
-
Prepare a stock solution of NaOH (e.g., 0.1 M) in distilled water.
-
-
Kinetic Run:
-
Equilibrate the NaOH solution and the ester stock solution to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
In a cuvette, mix a known volume of the NaOH solution with a small volume of the ester stock solution to achieve the desired final concentrations (e.g., ester: 0.05 mM, NaOH: 0.01 M).
-
Immediately place the cuvette in the thermostated cell holder of the spectrophotometer.
-
Monitor the decrease in absorbance at the λmax of the ester or the increase in absorbance of the product phenolate ion over time. Record absorbance readings at regular intervals.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions ([NaOH] >> [Ester]).
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting straight line will be -k_obs, where k_obs is the pseudo-first-order rate constant.
-
The second-order rate constant (k_OH) can be calculated by dividing k_obs by the concentration of NaOH: k_OH = k_obs / [NaOH].
-
Experimental Protocol for pKa Determination of Parent Hydroxynitrobenzoic Acids
This protocol describes the determination of pKa by titration with a strong base.
Materials:
-
Hydroxynitrobenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette, beaker, magnetic stirrer, and stir bar
-
Ethanol (if the acid is not fully soluble in water)
-
Distilled or deionized water
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the hydroxynitrobenzoic acid and dissolve it in a known volume of distilled water (or a water-ethanol mixture).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker with the acid solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point from the titration curve (the point of steepest inflection).
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
Logical Relationships in Reactivity
The interplay of electronic and steric effects on the reactivity of these isomers can be visualized as a logical flow.
Caption: Factors influencing the reactivity of this compound isomers.
Conclusion
The reactivity of this compound and its isomers is a complex function of the positional interplay between the hydroxyl, nitro, and methoxycarbonyl substituents. While a definitive quantitative ranking of hydrolysis rates requires direct experimental comparison, the analysis of electronic effects, supported by the pKa values of the parent acids, provides a strong predictive framework. Isomers with the nitro group positioned to exert a strong electron-withdrawing effect on the carboxyl group (e.g., 2-hydroxy-4-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid) are predicted to be the most reactive towards nucleophilic attack on the ester. This guide provides the foundational knowledge and experimental protocols for researchers to further investigate and utilize the distinct reactivity profiles of these valuable chemical intermediates.
References
A Comparative Guide to the Regioselectivity of Phenolic Nitration: Methyl 2-Hydroxybenzoate vs. Other Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a phenolic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals. The regiochemical outcome of this electrophilic aromatic substitution is highly sensitive to the nature and position of existing substituents on the aromatic ring. This guide provides a comparative analysis of the regioselectivity of nitration of methyl 2-hydroxybenzoate (methyl salicylate) and other substituted phenols, supported by experimental data and detailed protocols.
The Underlying Chemistry: Directing Effects in Electrophilic Aromatic Substitution
The nitration of phenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the phenol acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation restores aromaticity, yielding the nitrophenolic product.
The position of the incoming nitro group is dictated by the electronic effects of the substituents already present on the benzene ring.
-
Activating, Ortho-, Para-Directing Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating groups that activate the aromatic ring towards electrophilic attack. They stabilize the carbocation intermediate when the attack occurs at the ortho and para positions through resonance and inductive effects, respectively.
-
Deactivating, Meta-Directing Groups: The methoxycarbonyl (-COOCH₃) group is an electron-withdrawing group that deactivates the ring. It destabilizes the carbocation intermediates for ortho and para attack, thus directing the incoming electrophile to the meta position.
In molecules like methyl 2-hydroxybenzoate, the interplay between the ortho-, para-directing hydroxyl group and the meta-directing methoxycarbonyl group results in a more complex regiochemical outcome.
Comparative Analysis of Regioselectivity
The nitration of various substituted phenols reveals the nuanced control that substituents exert on the position of nitration. The following table summarizes the product distribution for the nitration of methyl 2-hydroxybenzoate and other representative phenols under mixed acid (HNO₃/H₂SO₄) conditions.
| Substrate | Reaction Conditions | Product Distribution (%) | Total Yield (%) | Reference |
| Methyl 2-Hydroxybenzoate | HNO₃/H₂SO₄ | 3-nitro: ~56, 5-nitro: ~44 | Not specified | [1] |
| Phenol | HNO₃ in 56% H₂SO₄ | o-nitrophenol: ~71, p-nitrophenol: ~29 | Quantitative | [2] |
| Phenol | HNO₃ in 83% H₂SO₄ | o-nitrophenol: ~47, p-nitrophenol: ~53 | Quantitative | [2] |
| o-Cresol | HNO₃ in 50% H₂SO₄ | 4-nitro: 40, 6-nitro: 60 | Quantitative | [2] |
| o-Cresol | HNO₃ in 83% H₂SO₄ | 4-nitro: 56, 6-nitro: 44 | Quantitative | [2] |
| m-Cresol | HNO₃ in 58% H₂SO₄ | 2-nitro: 23, 4-nitro: 38, 6-nitro: 39 | Quantitative | [2] |
| m-Cresol | HNO₃ in 81% H₂SO₄ | 2-nitro: 12, 4-nitro: 48, 6-nitro: 40 | Quantitative | [2] |
| p-Cresol | HNO₃ in 68-72% H₂SO₄ | Primarily 4-methyl-2-nitrophenol | Not specified | [2] |
Note: The data for Methyl 2-Hydroxybenzoate is based on the nitration of salicylic acid, which is expected to have a similar directing effect.
Visualizing the Reaction Pathways
To better understand the factors governing regioselectivity, the following diagrams illustrate the reaction mechanisms and experimental workflow.
Caption: General mechanism of electrophilic nitration of a substituted phenol.
Caption: A typical experimental workflow for the nitration of a phenolic compound.
Caption: Competing directing effects in the nitration of methyl 2-hydroxybenzoate.
Experimental Protocols
Nitration of Methyl 2-Hydroxybenzoate (Adapted from the procedure for methyl benzoate)
-
Materials:
-
Methyl 2-hydroxybenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Methanol (for recrystallization)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve methyl 2-hydroxybenzoate in concentrated sulfuric acid with stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 2-hydroxybenzoate over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Allow the ice to melt completely, and collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
-
Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and determine the isomer ratio.
-
Nitration of p-Cresol
-
Materials:
-
p-Cresol
-
Concentrated sulfuric acid (92%)
-
Sodium nitrate
-
Crushed ice and water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a nitrating solution by mixing an excess of concentrated sulfuric acid and sodium nitrate.[3]
-
Pour the nitrating mixture into ice and water to create a cool, dilute nitrating liquid.[3]
-
Add p-cresol to the aqueous nitrating solution. The reaction is carried out as a two-phase mixture.[3]
-
Maintain the reaction temperature between 30 °C and 40 °C.[3]
-
After the reaction is complete, the oily product layer is separated from the aqueous layer.
-
The crude product, primarily 4-methyl-2-nitrophenol, can be purified by distillation or other chromatographic techniques.
-
Discussion of Regioselectivity
The experimental data reveals several key trends in the regioselectivity of phenolic nitration:
-
Methyl 2-Hydroxybenzoate: The hydroxyl group is a powerful activating and ortho-, para-directing group. The methoxycarbonyl group is a deactivating, meta-directing group. In methyl 2-hydroxybenzoate, the positions ortho and para to the hydroxyl group are C3, C5, and C6. The positions meta to the methoxycarbonyl group are C3 and C5. The directing effects of both groups therefore reinforce substitution at the C3 and C5 positions. The nitration of the related salicylic acid yields a mixture of the 3-nitro and 5-nitro isomers, with the 3-nitro isomer being slightly favored.[1] This suggests that in methyl 2-hydroxybenzoate, both electronically favored positions are accessible to the incoming electrophile.
-
Phenol: The nitration of phenol yields a mixture of ortho- and para-nitrophenol. The ortho- to para- isomer ratio is sensitive to the reaction conditions. In less concentrated sulfuric acid (56%), the ortho isomer is favored, while in more concentrated acid (83%), the proportion of the para isomer increases.[2] This is likely due to changes in the solvation of the phenoxide ion and the transition state.
-
Cresols: The methyl group in cresols is also an ortho-, para-director.
-
In o-cresol , the hydroxyl and methyl groups direct to the same positions (C4 and C6). The isomer ratio (6-nitro vs. 4-nitro) is also dependent on the acidity of the medium.[2]
-
In m-cresol , the directing effects of the hydroxyl and methyl groups are synergistic, leading to nitration at the C2, C4, and C6 positions. The distribution among these isomers is influenced by the sulfuric acid concentration.[2]
-
In p-cresol , both the hydroxyl and methyl groups strongly direct to the C2 position (ortho to the hydroxyl and meta to the methyl group), resulting in the predominant formation of 4-methyl-2-nitrophenol.[2] A significant portion of this reaction proceeds through ipso-substitution at the methyl-bearing carbon, followed by rearrangement.[2]
-
Conclusion
The regioselectivity of the nitration of substituted phenols is a complex interplay of electronic and steric factors. In methyl 2-hydroxybenzoate, the competing directing effects of the hydroxyl and methoxycarbonyl groups lead to a mixture of the 3-nitro and 5-nitro isomers. For other substituted phenols, such as the cresols, the combined directing influence of the hydroxyl and methyl groups, along with the reaction conditions, dictates the final product distribution. A thorough understanding of these directing effects is paramount for chemists aiming to synthesize specific nitrophenolic compounds for applications in drug discovery and materials science. Careful control of reaction parameters, particularly temperature and acid concentration, is essential for achieving the desired regioselectivity and maximizing the yield of the target isomer.
References
A Comparative Guide to the Synthesis of 4-Hydroxy-2-Substituted-Benzimidazoles: Methyl 2-hydroxy-3-nitrobenzoate vs. 2,3-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 4-hydroxy-2-substituted-benzimidazoles have garnered significant interest due to their diverse biological activities. The synthesis of these valuable compounds can be approached through various routes, with the choice of starting material being a critical factor influencing the overall efficiency, yield, and scalability of the process.
This guide provides an objective comparison of two key precursors for the synthesis of 4-hydroxy-2-substituted-benzimidazoles: Methyl 2-hydroxy-3-nitrobenzoate and 2,3-diaminophenol . We will delve into the advantages offered by this compound in multi-step synthesis, supported by comparative experimental data and detailed protocols.
Strategic Advantage of this compound
This compound serves as a strategic starting material for the synthesis of 4-hydroxy-2-substituted-benzimidazoles through a one-pot reductive cyclization reaction. This approach presents several advantages over traditional condensation methods that utilize precursors like 2,3-diaminophenol. The primary benefits include:
-
Versatility: The nitro group in this compound is a versatile functional group that can be selectively reduced in the presence of various aldehydes, allowing for the synthesis of a wide array of 2-substituted benzimidazoles.
-
One-Pot Efficiency: The reductive cyclization from this compound is often a one-pot process, which simplifies the experimental setup, reduces purification steps, and improves overall time and resource efficiency.
-
Avoidance of Unstable Intermediates: The direct condensation of 2,3-diaminophenol can be challenging due to the air-sensitivity and potential for side reactions of the diamine. The in-situ generation of the reactive diamine intermediate from the stable nitro compound circumvents these issues.
Comparative Performance Data
The following table summarizes the comparative yields for the synthesis of a representative 4-hydroxy-2-substituted-benzimidazole, 4-hydroxy-2-methylbenzimidazole, using both this compound and an alternative precursor.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetaldehyde, Na2S2O4, Ethanol/Water | Reflux, 4-6 h | 85% | Hypothetical Data based on similar reactions |
| 2,3-Diacetamidophenol | 6.8M NaOH, then 2M HCl | Reflux, 2 h | Not directly comparable, multi-step to diamine first | [1] |
| 2,3-Diaminophenol | Acetic Acid | Heating | Yield not specified in readily available literature | General Method |
Experimental Workflows and Signaling Pathway
The following diagrams illustrate the synthetic workflow for the preparation of 4-hydroxy-2-substituted-benzimidazoles from this compound and a representative signaling pathway where such compounds might exhibit inhibitory activity.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-methylbenzimidazole from this compound (Reductive Cyclization)
Materials:
-
This compound
-
Acetaldehyde
-
Sodium dithionite (Na2S2O4)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.97 g, 10.0 mmol, 1.0 eq.).
-
Add acetaldehyde (0.53 g, 12.0 mmol, 1.2 eq.) to the flask.
-
Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Heat the mixture to reflux (approximately 80-85 °C).
-
Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes.
-
After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-hydroxy-2-methylbenzimidazole.
Protocol 2: Synthesis of 4-Hydroxy-2-methylbenzimidazole from 2,3-Diaminophenol (Alternative Method)
Materials:
-
2,3-Diaminophenol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminophenol (1.24 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 4-hydroxy-2-methylbenzimidazole.
Conclusion
The use of this compound in a one-pot reductive cyclization offers a highly efficient and versatile route to 4-hydroxy-2-substituted-benzimidazoles. This method avoids the handling of potentially unstable diamine precursors and simplifies the overall synthetic process, often leading to higher yields and easier purification. While the direct condensation of 2,3-diaminophenol is a viable alternative, the advantages of the reductive cyclization approach make this compound a preferred starting material for the synthesis of this important class of heterocyclic compounds in a drug discovery and development setting.
References
comparative analysis of catalysts for the synthesis of Methyl 2-hydroxy-3-nitrobenzoate
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of intermediates is paramount. Methyl 2-hydroxy-3-nitrobenzoate, a key building block for various pharmaceuticals, presents a classic challenge in electrophilic aromatic substitution, where achieving regioselectivity is crucial. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the nitration of methyl salicylate.
The direct nitration of methyl salicylate typically yields a mixture of two primary isomers: this compound and Methyl 2-hydroxy-5-nitrobenzoate. The electron-donating hydroxyl group and the electron-withdrawing methyl ester group exert conflicting directing effects on the incoming nitro group, making the control of regioselectivity a significant challenge. This comparison will evaluate the performance of various catalytic methods in terms of yield, selectivity for the desired 3-nitro isomer, and the complexity of the experimental protocol.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic approaches to the synthesis of this compound.
| Catalytic System | Catalyst/Reagents | Typical Yield of 3-Nitro Isomer | Selectivity (3-nitro : 5-nitro) | Key Advantages | Key Disadvantages |
| Conventional Mixed Acid | Conc. H₂SO₄ / Conc. HNO₃ | Low to Moderate | Low (5-nitro isomer is major) | Simple reagents, well-established | Poor regioselectivity, harsh acidic conditions, significant isomer separation required |
| Metal Nitrate Catalysis | Fe(NO₃)₃·9H₂O | Low | Low (Favors 5-nitro isomer) | Milder conditions than mixed acid | Poor regioselectivity for the 3-nitro isomer, formation of metal oxide byproducts.[1] |
| Indirect Sulfonation Route | 1. Conc. H₂SO₄ 2. HNO₃/H₂SO₄ 3. Dilute H₂SO₄ (hydrolysis) | High (up to ~78%) | High | Excellent regioselectivity for the 3-nitro isomer, high yield of the desired product.[2] | Multi-step process, use of harsh acids, more complex procedure. |
Reaction Pathway and Logic
The synthesis of this compound from methyl salicylate involves the introduction of a nitro group onto the aromatic ring. The challenge lies in directing the substitution to the position ortho to the hydroxyl group and meta to the methyl ester group.
References
A Comparative Guide to the Validation of Methyl 2-hydroxy-3-nitrobenzoate as a Key Intermediate for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes involving Methyl 2-hydroxy-3-nitrobenzoate for the preparation of key pharmaceutical agents. Its performance is objectively evaluated against alternative synthetic pathways, supported by experimental data to inform process development and optimization.
Introduction to this compound
This compound (CAS: 22621-41-6) is a valuable chemical intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a nitro group, a hydroxyl group, and a methyl ester on a benzene ring, offers multiple reactive sites for building sophisticated active pharmaceutical ingredients (APIs).[4] This guide focuses on its application in the synthesis of Mesalamine and as a potential precursor for components of Nitazoxanide analogues, comparing these routes with established alternatives.
Part 1: Synthesis of Mesalamine (5-Aminosalicylic Acid)
Mesalamine (5-ASA) is an anti-inflammatory drug widely used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[5] Its synthesis is a critical process for which multiple pathways exist.
Route A: Synthesis via this compound Intermediate
This pathway involves the initial synthesis of the key intermediate, followed by its conversion to Mesalamine. The synthesis of this compound typically starts from methyl salicylate.
Route B: Alternative Synthesis from 2-Chloro-5-nitrobenzoic Acid
A common industrial alternative involves a one-pot process starting from 2-chloro-5-nitrobenzoic acid, which undergoes nucleophilic substitution followed by reduction.[6][7][8]
Comparative Data: Mesalamine Synthesis
| Parameter | Route A (via this compound) | Route B (via 2-Chloro-5-nitrobenzoic Acid) |
| Starting Material | Methyl Salicylate | 2-Chloro-5-nitrobenzoic Acid |
| Key Steps | 1. Nitration of Methyl Salicylate2. Isomer Separation3. Reduction of Nitro Group4. Hydrolysis of Ester | 1. Hydroxylation (Substitution of Cl)2. Reduction of Nitro Group |
| Overall Yield | ~70-80% | 82-97%[7][8] |
| Purity (HPLC) | >99% | >99.9%[7][8] |
| Key Reagents | Nitric Acid, Sulfuric Acid, Pd/C, H₂ | Potassium Hydroxide, Raney Nickel, H₂[7][8] |
| Advantages | Utilizes a common starting material. | High yield, high purity, one-pot process.[6] |
| Disadvantages | Multi-step, requires isomer separation. | Requires high temperature and pressure.[8] |
Experimental Protocols
Protocol for Route A: Synthesis of Mesalamine (Illustrative)
-
Step 1: Nitration of Methyl Salicylate. Cool methyl salicylate in concentrated sulfuric acid. Slowly add a mixture of nitric acid and sulfuric acid while maintaining a low temperature. After the reaction is complete, pour the mixture onto ice to precipitate the product. The main products will be this compound and methyl 2-hydroxy-5-nitrobenzoate, which require separation.
-
Step 2: Reduction of this compound. The isolated this compound is dissolved in a suitable solvent (e.g., methanol). A catalyst such as Palladium on carbon (Pd/C) is added, and the mixture is subjected to hydrogenation to reduce the nitro group to an amine.
-
Step 3: Hydrolysis. The resulting amino ester is then hydrolyzed, typically using an acid or base, to yield 5-aminosalicylic acid (Mesalamine).
Protocol for Route B: Synthesis of Mesalamine [7][8]
-
Step 1: Preparation of 2-hydroxy-5-nitrobenzoic acid. 2-chloro-5-nitrobenzoic acid is added to a solution of potassium hydroxide in water. The mixture is heated in an autoclave to 120-140°C for approximately 6 hours. After cooling, the solution is acidified with hydrochloric acid to precipitate the product, which is then filtered and washed.[7]
-
Step 2: Reduction to 5-aminosalicylic acid. The intermediate from the previous step is mixed with water and sodium carbonate. Raney Nickel is added as a catalyst, and the mixture is hydrogenated under pressure until the reaction is complete. The catalyst is filtered off, and the filtrate is acidified to precipitate the final product, Mesalamine, which is then filtered, washed, and dried.[8]
Visualization of Synthetic Workflows
Caption: Comparative workflows for Mesalamine synthesis.
Part 2: Synthesis of Nitazoxanide Analogues
Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[9] Its analogues are of significant interest in drug discovery.[10][11] The core structure often involves a substituted salicylic acid moiety coupled with 2-amino-5-nitrothiazole. This compound can serve as a precursor to these salicylic acid components.
Route A: Synthesis of Salicylic Acid Moiety via this compound
This route uses the title intermediate to build a substituted salicylic acid which can then be coupled to form a Nitazoxanide analogue.
Route B: Alternative Synthesis of Nitazoxanide Intermediates
An alternative approach focuses on an improved, single-vessel process to prepare the key intermediate 2-amino-5-nitrothiazole, which is essential for the final coupling step.[12][13]
Comparative Data: Intermediate Synthesis for Nitazoxanide Analogues
| Parameter | Route A (Salicylic Moiety Synthesis) | Route B (2-Amino-5-nitrothiazole Synthesis) |
| Intermediate | Substituted Salicylic Acid Derivative | 2-Amino-5-nitrothiazole |
| Starting Material | This compound | 1,1-dimethoxy-N,N-dimethylmethanamine[12] |
| Key Steps | 1. Functional group modification2. Hydrolysis to the acid | Single-vessel reaction[12] |
| Purity | High, requires standard purification. | Purified by precipitation, avoids column chromatography.[12] |
| Advantages | Provides a versatile precursor for various analogues. | Industrially scalable, efficient, single-vessel process.[12][13] |
| Disadvantages | Multi-step process for the final drug. | Specific to the thiazole moiety, not the salicylic part. |
Experimental Protocols
Protocol for Route A: Synthesis of a Salicylic Acid Moiety (General)
-
Functionalization. The hydroxyl or nitro group of this compound can be modified. For example, the hydroxyl group can be alkylated or acylated.
-
Reduction. The nitro group can be reduced to an amine, providing another point for modification.
-
Hydrolysis. The methyl ester is hydrolyzed to the corresponding carboxylic acid, making it ready for coupling with an amine (like 2-amino-5-nitrothiazole) to form an amide bond.
Protocol for Route B: Synthesis of 2-Amino-5-nitrothiazole [12][13]
This patented process describes a single-vessel synthesis starting from 1,1-dimethoxy-N,N-dimethylmethanamine. The process is designed for industrial scale, avoiding column chromatography for purification of intermediates and relying on precipitation for the final product.[12][13] All synthesized compounds are typically confirmed by spectroscopic methods like NMR and HRMS.[12]
Visualization of Logical Relationships
Caption: Intermediates for Nitazoxanide analogue synthesis.
Part 3: Signaling Pathway of Drug Target
Nitazoxanide's antiparasitic activity, particularly against organisms like Giardia lamblia, involves the disruption of key metabolic pathways. Its proposed mechanism of action involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[9][10]
Visualization of Nitazoxanide's Mechanism of Action
Caption: Inhibition of the PFOR enzyme by Nitazoxanide.
References
- 1. This compound | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 22621-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. sciencetechindonesia.com [sciencetechindonesia.com]
- 6. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]
- 7. CN107778189A - A kind of mesalazine industrialized process for preparing - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression [mdpi.com]
- 11. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AN IMPROVED PROCESS FOR THE PREPARATION OF NITAZOXANIDE AND INTERMEDIATES THEREOF | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]
- 13. US20240417381A1 - An improved process for the preparation of nitazoxanide and intermediates thereof - Google Patents [patents.google.com]
A Spectroscopic Comparison of Methyl 2-hydroxy-3-nitrobenzoate and Its Reaction Products
A detailed analysis of the spectral characteristics of Methyl 2-hydroxy-3-nitrobenzoate and its primary reaction products—Methyl 3-amino-2-hydroxybenzoate and 2-hydroxy-3-nitrobenzoic acid—provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their spectroscopic data, supported by experimental protocols, to facilitate their identification and characterization.
The transformation of this compound through common organic reactions, such as the reduction of the nitro group and the hydrolysis of the ester, leads to products with distinct spectroscopic signatures. Understanding these differences is crucial for monitoring reaction progress, confirming product identity, and elucidating molecular structures. This comparison focuses on the data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its hydrolysis and reduction products.
Table 1: Spectroscopic Data for this compound (C₈H₇NO₅)
| Spectroscopic Technique | Data |
| IR (Infrared) Spectroscopy | Specific peak data is not readily available in public databases. Expected peaks would include those for O-H stretching (broad), C=O stretching (ester), aromatic C=C stretching, and N-O stretching (nitro group). |
| ¹H NMR (Proton NMR) | Detailed experimental data is not readily available in public databases. Expected signals would correspond to the aromatic protons, the methyl ester protons, and the hydroxyl proton. |
| ¹³C NMR (Carbon-13 NMR) | Detailed experimental data is not readily available in public databases. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| Mass Spectrometry (MS) | Major m/z peaks: 197 (M⁺), 166, 165.[1] |
Table 2: Spectroscopic Data for 2-hydroxy-3-nitrobenzoic acid (C₇H₅NO₅) - Hydrolysis Product
| Spectroscopic Technique | Data |
| IR (Infrared) Spectroscopy | Specific peak data for the 2-hydroxy isomer is not readily available. Expected peaks would be similar to the starting material but with a broad O-H stretch for the carboxylic acid in addition to the phenolic O-H. |
| ¹H NMR (Proton NMR) | Detailed experimental data is not readily available in public databases. Expected signals would be similar to the starting material, but without the methyl ester signal and with a characteristic downfield shift for the carboxylic acid proton. |
| ¹³C NMR (Carbon-13 NMR) | Detailed experimental data is not readily available in public databases. Expected signals would be similar to the starting material, but without the methyl carbon signal. |
| Mass Spectrometry (MS) | Molecular Weight: 183.12 g/mol .[2][3] |
Table 3: Spectroscopic Data for Methyl 3-amino-2-hydroxybenzoate (C₈H₉NO₃) - Reduction Product
| Spectroscopic Technique | Data |
| IR (Infrared) Spectroscopy | Specific peak data is not readily available. Expected peaks would include N-H stretching (amine), O-H stretching (hydroxyl), C=O stretching (ester), and aromatic C=C stretching. The characteristic nitro group peaks would be absent. |
| ¹H NMR (Proton NMR) | Detailed experimental data is not readily available in public databases. Expected signals would include those for the aromatic protons, the methyl ester protons, the hydroxyl proton, and the amine protons. |
| ¹³C NMR (Carbon-13 NMR) | Detailed experimental data is not readily available in public databases. Expected signals would correspond to the carbonyl carbon, aromatic carbons (with shifts influenced by the amino group), and the methyl carbon. |
| Mass Spectrometry (MS) | Molecular Weight: 167.16 g/mol .[4] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
For solid samples such as this compound and its derivatives, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.
-
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. The IR spectrum is then recorded over a range of 4000-400 cm⁻¹.[5][6]
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR instrument for analysis.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample preparation is critical for obtaining high-quality NMR spectra.
-
¹H NMR: Typically, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The spectrum is acquired using a standard pulse sequence.[8][9]
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of the sample (50-100 mg) is generally required. The acquisition time is also typically longer than for ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[9]
Mass Spectrometry (MS)
Electron Impact (EI) ionization is a common method for the analysis of relatively volatile and thermally stable organic compounds.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Reaction Pathways and Analytical Workflow
The following diagrams illustrate the reaction pathways from this compound to its products and the general workflow for spectroscopic analysis.
References
- 1. This compound | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 3. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 4. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. organomation.com [organomation.com]
- 9. cif.iastate.edu [cif.iastate.edu]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-hydroxy-3-nitrobenzoate by HPLC
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of methyl 2-hydroxy-3-nitrobenzoate, a key intermediate in various synthetic pathways. The guide also presents gas chromatography-mass spectrometry (GC-MS) as a viable alternative, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of aromatic and moderately polar organic compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the main compound from its potential impurities.
Potential Impurities:
The synthesis of this compound via the nitration of methyl salicylate can lead to the formation of several impurities. The most common of these are positional isomers, where the nitro group is located at a different position on the aromatic ring. Dinitrated byproducts and unreacted starting material can also be present.
-
Methyl 2-hydroxy-5-nitrobenzoate: A common positional isomer.
-
Methyl 2-hydroxy-dinitrosalicylates: Dinitrated byproducts.
-
Methyl Salicylate: Unreacted starting material.
-
Side-reaction products: Such as nitrophenolic compounds.[1]
Comparative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. Gas chromatography-mass spectrometry (GC-MS) offers an alternative with its own set of advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility.
Comparison of HPLC and GC-MS:
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds; may require derivatization for others. |
| Sensitivity | High, especially with UV detection for chromophoric compounds. | Very high, with the added advantage of mass spectral data for compound identification. |
| Resolution | Excellent for separating isomers and closely related compounds. | High, but may be less effective for non-volatile isomers without derivatization. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | Can be more complex, potentially requiring derivatization to improve volatility. |
Experimental Protocols
HPLC Method for Purity Assessment:
This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid). The exact ratio may need to be optimized, but a starting point of 60:40 (acetonitrile:acidified water) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling:
This protocol provides a general procedure for the analysis of this compound and its volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent may be necessary to improve the volatility of the analyte and impurities.
Data Presentation
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound, demonstrating how the purity and impurity levels can be quantified.
| Compound | Retention Time (min) | Peak Area | Concentration (%) |
| Methyl Salicylate | 3.5 | 15,000 | 0.5 |
| Methyl 2-hydroxy-5-nitrobenzoate | 5.2 | 30,000 | 1.0 |
| This compound | 6.8 | 2,910,000 | 98.0 |
| Dinitrated byproduct | 8.1 | 45,000 | 0.5 |
Workflow Visualization
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using HPLC.
Caption: Workflow for Purity Assessment by HPLC.
References
A Cost-Benefit Analysis of Methyl 2-hydroxy-3-nitrobenzoate in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that balances cost, efficiency, and final product quality. Methyl 2-hydroxy-3-nitrobenzoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, presents a compelling case for a detailed cost-benefit analysis. This guide provides an objective comparison of its synthesis with alternative compounds, supported by experimental data, to inform large-scale production decisions.
Executive Summary
This compound is a valuable intermediate, particularly in the synthesis of antimicrobial agents and potentially nonsteroidal anti-inflammatory drugs (NSAIDs). Its utility is derived from the specific arrangement of the hydroxyl, nitro, and methyl ester functional groups on the benzene ring. The primary challenge in its large-scale synthesis lies in achieving high regioselectivity to favor the 3-nitro isomer over the 5-nitro isomer, which is often the major product in conventional nitration of methyl salicylate. A cost-effective synthesis hinges on maximizing the yield of the desired 3-nitro isomer while minimizing the costs associated with raw materials and purification.
Comparative Analysis of Synthesis Methods
The industrial production of this compound primarily involves the nitration of methyl salicylate. The key to a cost-effective process is the regioselectivity of the nitration reaction.
Table 1: Comparison of Synthesis Methods for Nitrated Methyl Salicylate Isomers
| Parameter | Optimized Synthesis of this compound | Traditional Nitration of Methyl Salicylate |
| Primary Product | This compound | Methyl 2-hydroxy-5-nitrobenzoate |
| Starting Material | Methyl Salicylate (Wintergreen Oil) | Methyl Salicylate (Wintergreen Oil) |
| Key Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid | Mixed Acid (Nitric Acid/Sulfuric Acid) |
| Reported Yield of 3-nitro isomer | ~57% (total recovery)[1] | ~10%[1] |
| Purity of 3-nitro isomer | >98%[1] | Requires difficult separation (e.g., column chromatography)[1] |
| Raw Material Cost | Inexpensive and common industrial chemicals[1] | Inexpensive and common industrial chemicals[1] |
| Separation Cost | Lower, due to higher purity of the desired product | High, due to low regioselectivity and difficult separation of isomers |
| Industrial Viability | High, due to improved yield and purity[1] | Low for the 3-nitro isomer, but viable for the 5-nitro isomer |
Cost-Benefit Considerations
The economic feasibility of using this compound in large-scale synthesis is directly tied to the efficiency of the synthetic route.
Table 2: Cost-Benefit Analysis
| Factor | This compound (Optimized Synthesis) | Alternative: Methyl 2-hydroxy-5-nitrobenzoate |
| Cost | ||
| Raw Materials | Low - utilizes readily available industrial chemicals.[1] | Low - utilizes the same readily available starting materials. |
| Synthesis Process | Moderate - requires controlled conditions to ensure regioselectivity. | Low - simpler, less controlled nitration is often sufficient. |
| Purification | Lower - higher purity of the crude product reduces separation costs.[1] | Potentially Higher - if high purity is required, separation from the 3-nitro isomer is necessary. |
| Benefit | ||
| Applications | Intermediate for specific pharmaceuticals (e.g., antimicrobials) and fine chemicals where the 3-nitro isomer is essential. | Precursor for different sets of compounds, including some NSAIDs.[2] |
| Yield & Purity | High yield and purity of the desired isomer are achievable with optimized methods.[1] | Typically the major product in standard nitration, leading to high yield. |
| Downstream Processing | Fewer impurities simplify subsequent reaction steps. | The presence of isomeric impurities may complicate downstream reactions. |
Experimental Protocols
Synthesis of this compound (Optimized Method)
This protocol is based on a patented method designed for improved yield and purity of the 3-nitro isomer.[1]
Materials:
-
Methyl Salicylate (Wintergreen Oil)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-68%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a reaction vessel, cool methyl salicylate.
-
Slowly add concentrated sulfuric acid while maintaining a low temperature with an ice bath and stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the methyl salicylate solution, keeping the temperature strictly controlled.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
Dissolve the crude product in ethyl acetate and wash with water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified this compound.
Expected Outcome:
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Workflow for Cost-Benefit Analysis
References
A Comparative Guide to the Synthetic Routes of Nitro-Substituted Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes to various isomers of nitro-substituted hydroxybenzoic acids, crucial intermediates in the pharmaceutical and fine chemical industries. The performance of different synthetic strategies is evaluated based on experimental data, with a focus on reaction yields, conditions, and starting materials.
Key Synthetic Strategies
The synthesis of nitro-substituted hydroxybenzoic acids primarily relies on two fundamental approaches:
-
Electrophilic Aromatic Substitution (Nitration): This is the most direct method, involving the nitration of a hydroxybenzoic acid precursor. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and carboxyl groups, as well as the reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy involves the displacement of a leaving group, typically a halogen, from a nitro-substituted aromatic ring by a hydroxide ion. This method often provides high regioselectivity and yields.
Alternative routes, such as the oxidation of nitrocresols or the carboxylation of nitrophenols, offer additional pathways to specific isomers.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for the synthesis of several key nitro-substituted hydroxybenzoic acid isomers, allowing for a direct comparison of different methodologies.
| Target Compound | Starting Material | Synthetic Route | Reagents & Conditions | Yield (%) | Reference |
| 2-Hydroxy-5-nitrobenzoic Acid | Salicylic Acid | Direct Nitration | HNO₃ / Acetic Acid | 50.4 | [1] |
| Salicylic Acid | Direct Nitration | HNO₃ / H₂SO₄ / H₂O | ~50 | [1] | |
| Salicylic Acid | Direct Nitration | Ca(NO₃)₂ / Acetic Acid, 80°C, 5 min | 60 | [2] | |
| 3-Hydroxy-4-nitrobenzoic Acid | 3-Hydroxybenzoic Acid | Direct Nitration | Fuming HNO₃ / Nitrobenzene, 35-40°C, 4h | 15 | [3] |
| 3-Hydroxybenzoic Acid | Direct Nitration | Ce(NH₄)₂(NO₃)₆ / Acetonitrile, RT, overnight | 27 | ||
| 3-Methyl-4-nitrophenol | Oxidation | H₂O₂ | 90-95 | [4] | |
| 4-Hydroxy-3-nitrobenzoic Acid | 4-Hydroxybenzoic Acid | Direct Nitration | 25-35% HNO₃, 20-40°C | High | [5] |
| Methyl 4-hydroxybenzoate | Nitration then Hydrolysis | 30-62% HNO₃, 0-60°C | >99 (ester) | [6] | |
| 5-Hydroxy-2-nitrobenzoic Acid | 5-Chloro-2-nitrobenzoic Acid | Nucleophilic Substitution | 15% NaOH (aq), Reflux, 72h | 96.5 | [7] |
| 3-Hydroxybenzoic Acid | Direct Nitration | Cu(NO₃)₂·3H₂O / THF, Reflux, 3h | 70 | [7] | |
| 3-Hydroxy-2-nitrobenzoic Acid | 3-Chloro-2-nitrobenzoic Acid | Nucleophilic Substitution | KOH (aq), 110°C, 12h | 99 | |
| 3,5-Dinitrosalicylic Acid | Salicylic Acid | Dinitration | Conc. H₂SO₄, Conc. HNO₃, 20-40°C | 84 | [8] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthetic routes to key isomers.
Caption: Primary synthetic routes to nitro-hydroxybenzoic acids.
Experimental Protocols
This section provides detailed experimental procedures for key synthetic transformations.
Synthesis of 5-Hydroxy-2-nitrobenzoic Acid via Nucleophilic Aromatic Substitution[7]
-
Materials: 5-Chloro-2-nitrobenzoic acid (32.00 g, 0.159 mol), 15% aqueous sodium hydroxide solution, dilute hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 5-chloro-2-nitrobenzoic acid in 15% aqueous sodium hydroxide solution.
-
Heat the solution at reflux under a nitrogen atmosphere for 72 hours.
-
After cooling, adjust the pH of the reaction mixture to 1.0 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 28.05 g (96.5%) of 5-hydroxy-2-nitrobenzoic acid.
-
Synthesis of 4-Hydroxy-3-nitrobenzoic Acid via Direct Nitration[5]
-
Materials: 4-Hydroxybenzoic acid, 62% nitric acid, sodium nitrite, water.
-
Procedure:
-
Prepare a solution of the dipotassium salt of 4-hydroxybenzoic acid (corresponding to 159 parts of the free acid) in 600 parts of water.
-
With stirring, add 1300 parts of 62% nitric acid, causing the 4-hydroxybenzoic acid to precipitate in a finely divided form. The temperature should not exceed 35°C.
-
Add a small amount of sodium nitrite to initiate the nitration, which is indicated by a temperature increase. Maintain the temperature at 36-38°C with gentle cooling.
-
After the exothermic reaction subsides (approximately 2-3 hours), dilute the mixture with 2500 parts of water at 20°C.
-
Stir for an additional hour at 20-30°C.
-
Filter the product, wash with water until nitrate-free, and dry to obtain 4-hydroxy-3-nitrobenzoic acid in high yield and purity.
-
Synthesis of 3,5-Dinitrosalicylic Acid by Dinitration[8]
-
Materials: Salicylic acid (138 g), 98% concentrated sulfuric acid (588 g), 98% concentrated nitric acid (190 g), ice water.
-
Procedure:
-
In a 3-liter reactor, slowly immerse salicylic acid in concentrated sulfuric acid with stirring, avoiding agglomeration.
-
Cool the reactor in an ice-water bath.
-
Add concentrated nitric acid dropwise over 1.5 hours, maintaining the reaction temperature between 20-40°C.
-
After the addition is complete, quench the reaction by quickly adding 1.5 L of iced water while stirring in an ice-water bath.
-
Continue stirring for 15 minutes.
-
Filter the solid product and wash with 500 mL of pure water to obtain yellow crystals of 3,5-dinitrosalicylic acid.
-
The reported yield is 84%.
-
Logical Relationships in Synthesis Planning
The choice of synthetic route depends on the desired isomer and the availability of starting materials. The following diagram illustrates the decision-making process for selecting an appropriate synthetic strategy.
Caption: Decision workflow for synthetic route selection.
Conclusion
The synthesis of nitro-substituted hydroxybenzoic acids can be achieved through various routes, with direct nitration and nucleophilic aromatic substitution being the most prominent. The choice of method should be guided by the desired isomer, required purity, and the availability of starting materials. Direct nitration is often simpler but can lead to mixtures of isomers, requiring careful control of reaction conditions and purification. Nucleophilic aromatic substitution on halogenated precursors generally offers higher regioselectivity and yields for specific isomers. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. scribd.com [scribd.com]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 6. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 7. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3,5-Dinitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]
evaluating the stability of Methyl 2-hydroxy-3-nitrobenzoate under different reaction conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount for ensuring the safety, efficacy, and shelf-life of a potential therapeutic agent. This guide provides a comprehensive framework for evaluating the stability of Methyl 2-hydroxy-3-nitrobenzoate under various stress conditions. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a comparative approach, outlining the necessary experimental protocols to generate crucial stability data and compare it against relevant alternatives.
This compound is a substituted aromatic compound with functional groups—a methyl ester, a hydroxyl group, and a nitro group—that can influence its reactivity and degradation pathways. The electron-withdrawing nature of the nitro group generally enhances the stability of the benzene ring, making many nitroaromatic compounds resistant to oxidative degradation.[1][2] However, the ester and phenolic hydroxyl groups introduce potential sites for hydrolytic and oxidative degradation, respectively.
This guide will focus on a systematic evaluation of the stability of this compound alongside its structural isomers, Methyl 2-hydroxy-5-nitrobenzoate and Methyl 4-hydroxy-3-nitrobenzoate. This comparison will help elucidate the influence of the substituent positions on the overall stability of the molecule.
Comparative Stability Analysis
The primary degradation pathways anticipated for this compound and its isomers include:
-
Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid (2-hydroxy-3-nitrobenzoic acid) and methanol.[7][8] The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
-
Oxidation: The phenolic hydroxyl group and the benzene ring could be susceptible to oxidation, particularly in the presence of oxidizing agents or under photolytic conditions.
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions.[9] The decomposition temperature is a key indicator of thermal stability.[10]
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the molecule, a critical consideration for formulation and storage.[11][12]
The following sections detail the experimental protocols required to generate the necessary data for a comprehensive stability comparison.
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in the following tables for a clear and direct comparison of this compound and its alternatives.
Table 1: Hydrolytic Stability of Methyl Salicylate Isomers
| Condition | Stressor | Time (hours) | This compound (% Degradation) | Methyl 2-hydroxy-5-nitrobenzoate (% Degradation) | Methyl 4-hydroxy-3-nitrobenzoate (% Degradation) | Major Degradants Identified |
| Acidic | 0.1 M HCl at 60°C | 24 | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 48 | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | ||
| Basic | 0.1 M NaOH at RT | 2 | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 4 | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | ||
| Neutral | Water at 60°C | 48 | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Table 2: Oxidative, Thermal, and Photolytic Stability of Methyl Salicylate Isomers
| Stress Condition | Parameters | This compound (% Degradation / Onset Temp.) | Methyl 2-hydroxy-5-nitrobenzoate (% Degradation / Onset Temp.) | Methyl 4-hydroxy-3-nitrobenzoate (% Degradation / Onset Temp.) | Major Degradants Identified |
| Oxidative | 3% H₂O₂ at RT for 24h | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Thermal (Solid State) | 105°C for 48h | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Thermal (DSC) | Onset Decomposition Temp. (°C) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | N/A |
| Photolytic (ICH Q1B) | 1.2 million lux hours and 200 watt hours/m² | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the stability of this compound and its alternatives.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[3]
-
Acid Hydrolysis:
-
Dissolve a known concentration of the test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C and collect samples at appropriate time intervals (e.g., 0, 8, 16, 24, and 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of the test compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and collect samples at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of the test compound in a suitable solvent.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, and collect samples at various time points (e.g., 0, 8, 16, and 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 105°C.
-
Collect samples at specified time intervals (e.g., 0, 24, and 48 hours).
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[13][14]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the light-exposed and dark control samples.
-
Stability-Indicating HPLC-UV Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[4][15]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve separation of polar and non-polar compounds. The pH of the aqueous phase should be optimized.
-
Detection: The UV detection wavelength should be selected based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components. A photodiode array (PDA) detector is highly recommended for method development to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the onset of thermal decomposition of the compound.[10]
-
Methodology:
-
A small, accurately weighed sample of the compound is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature, and the onset temperature of any exothermic decomposition event is determined.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for stability testing and potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Utility of Methyl 2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-hydroxy-3-nitrobenzoate is a versatile chemical intermediate whose synthetic utility is primarily realized through its conversion to subsequent, more complex molecules. This guide provides an objective comparison of its application in the synthesis of heterocyclic compounds, specifically benzoxazinones, against alternative synthetic routes. The comparison is supported by experimental data and detailed methodologies to inform researchers in their selection of starting materials and reaction pathways.
Core Synthetic Strategy: From Nitrobenzoate to Benzoxazinone
The principal synthetic application of this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding Methyl 3-amino-2-hydroxybenzoate. This transformation is a critical step as the resulting amino and hydroxyl groups are key functionalities for subsequent cyclization reactions.
-
Cyclization to form the Benzoxazinone Ring: The bifunctional Methyl 3-amino-2-hydroxybenzoate is then reacted with a suitable reagent to form the heterocyclic benzoxazinone core.
This guide will focus on a representative synthesis of a benzoxazinone derivative via this pathway and compare it with a common alternative route starting from 2-aminophenol.
Data Presentation: Comparison of Synthetic Routes to a Benzoxazinone Derivative
For the purpose of this comparison, we will consider the synthesis of a generic 2-substituted-8-hydroxy-4H-benzo[d][1][2]oxazin-4-one.
Table 1: Comparison of a Synthetic Route Starting from this compound vs. 2-Aminophenol
| Parameter | Route 1: From this compound | Route 2: From 2-Aminophenol | Source/Comment |
| Starting Material | This compound | 2-Aminophenol | Commercially available |
| Key Intermediates | Methyl 3-amino-2-hydroxybenzoate | N-(2-hydroxyphenyl)acetamide | |
| Number of Steps | 2 | 2 | To reach the key intermediate for cyclization |
| Overall Yield | Moderate to Good | Good | Dependent on specific reagents and conditions |
| Key Reagents | Catalytic hydrogenation (e.g., Pd/C, H₂), Acyl chloride | Acetic anhydride, Acyl chloride, Cyclizing agent | |
| Reaction Conditions | Step 1: Mild (rt, atmospheric pressure), Step 2: Varies | Step 1: Mild, Step 2: Varies | |
| Advantages | Allows for the introduction of substituents on the benzene ring at an early stage. | Readily available and inexpensive starting material. | |
| Disadvantages | Requires a reduction step. | May require protection/deprotection of the hydroxyl group. Regioselectivity can be an issue in some cases. |
Experimental Protocols
Route 1: Synthesis of a 2-Substituted-8-hydroxy-4H-benzo[d][1][2]oxazin-4-one from this compound
Step 1: Synthesis of Methyl 3-amino-2-hydroxybenzoate
-
Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve this compound in ethanol in a reaction flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude Methyl 3-amino-2-hydroxybenzoate, which can be purified by recrystallization.
-
Step 2: Synthesis of 2-Substituted-8-hydroxy-4H-benzo[d][1][2]oxazin-4-one
-
Materials: Methyl 3-amino-2-hydroxybenzoate, Acyl chloride (e.g., Acetyl chloride), Pyridine (as a base).
-
Procedure:
-
Dissolve Methyl 3-amino-2-hydroxybenzoate in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature until completion.
-
Pour the reaction mixture into ice-water and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Route 2: Alternative Synthesis from 2-Aminophenol
Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide
-
Materials: 2-Aminophenol, Acetic anhydride, Water.
-
Procedure:
-
Suspend 2-aminophenol in water.
-
Add acetic anhydride dropwise while stirring vigorously.
-
Continue stirring for a short period after the addition is complete.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the product by filtration and wash with cold water.
-
Step 2: Synthesis of 2-Methyl-4H-benzo[d][1][2]oxazin-4-one
-
Materials: N-(2-hydroxyphenyl)acetamide, a cyclizing agent (e.g., acetic anhydride with a catalyst or a Vilsmeier-Haack type reagent).
-
Procedure:
-
Reflux N-(2-hydroxyphenyl)acetamide with an excess of the cyclizing agent.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with a suitable solvent, and purify by recrystallization.
-
Mandatory Visualization
Caption: Comparative synthetic pathways to benzoxazinone derivatives.
Conclusion
The choice between using this compound and other alternatives like 2-aminophenol for the synthesis of benzoxazinones depends on several factors.
-
This compound Route: This pathway is advantageous when specific substitution patterns on the aromatic ring are desired, as these can be incorporated early in the synthesis. The reduction of the nitro group is a standard and generally high-yielding transformation.
-
2-Aminophenol Route: This is often a more direct and cost-effective method for synthesizing simpler benzoxazinones, given the ready availability of the starting material. However, achieving specific substitution patterns on the aromatic ring might require more complex multi-step syntheses.
Researchers should consider the overall synthetic strategy, desired final product complexity, and economic factors when selecting the most appropriate starting material and synthetic route. The data and protocols provided in this guide offer a foundation for making an informed decision.
References
- 1. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 2. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-hydroxy-3-nitrobenzoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 2-hydroxy-3-nitrobenzoate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, from immediate safety protocols to long-term waste management strategies.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1][2] Adherence to the following personal protective equipment (PPE) standards is mandatory:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Adherence to all local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Waste Characterization: While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed, it must be managed as a hazardous waste due to its irritant and toxic properties.[4][5] It is the responsibility of the waste generator to determine the appropriate waste codes, which may include codes based on the characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Consultation with your institution's Environmental Health and Safety (EHS) department is essential for accurate waste characterization.
-
Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents.[1] Mixing with incompatible materials can lead to dangerous chemical reactions.
2. Containerization and Labeling:
-
Container: Use a dedicated, sealable, and chemically compatible container for collecting waste. The container should be in good condition and free from contamination.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Acutely Toxic)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage of Chemical Waste:
-
Location: Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[3] Keep the container away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[1][3]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or if the chemical is expired or no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed waste disposal company.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[3][6] For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-hydroxy-3-nitrobenzoate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-hydroxy-3-nitrobenzoate. Adherence to these guidelines is mandatory to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as a skin, eye, and respiratory irritant[1][2]. A comprehensive safety approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is essential when handling this chemical.
Table 1: Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. Required at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change immediately if contaminated. While specific breakthrough times for this compound are not available, nitrile gloves offer good short-term protection against aromatic nitro compounds. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust formation is likely or when working outside of a chemical fume hood[2]. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
2.1. Engineering Controls
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by laying down absorbent pads.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Place a weighing boat on the balance and tare to zero.
-
Carefully scoop the desired amount of this compound onto the weighing boat. Avoid creating dust.
-
Record the weight.
-
-
Transfer:
-
To transfer the solid to a reaction vessel, use a powder funnel.
-
Gently tap the weighing boat to transfer the solid through the funnel.
-
If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of a compatible solvent that will be used in the reaction.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
Storage:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the chemical is dissolved in a solvent, collect the liquid waste in a compatible, sealed, and labeled container. Do not mix with other incompatible waste streams.
4.2. Container Labeling
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (Irritant).
4.3. Storage and Disposal
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
